6-Hydroxytropinone
Description
Properties
IUPAC Name |
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-7H,2-5H2,1H3/t6-,7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXLDOJGLXJCSE-KNVOCYPGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532-24-1 | |
| Record name | Tropinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01874 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TROPINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A8CC8KA5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the History and Discovery of 6-Hydroxytropinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxytropinone (B6363282), a pivotal synthetic intermediate in the realm of alkaloid chemistry, holds a significant position in the development of various pharmaceuticals. This technical guide provides a comprehensive overview of the history, discovery, and key characteristics of this compound. It delves into its seminal synthesis, detailed physicochemical and spectral properties, and its known biological activities, with a particular focus on its interaction with nicotinic acetylcholine (B1216132) receptors. This document is intended to serve as a thorough resource for researchers, scientists, and professionals engaged in drug discovery and development, offering detailed experimental protocols and structured data for practical application.
Introduction
This compound (C₈H₁₃NO₂) is a bicyclic organic compound belonging to the tropane (B1204802) alkaloid family.[1] Its structure features a tropinone (B130398) skeleton with a hydroxyl group at the 6-position. While not a widely known compound in itself, its significance lies in its role as a crucial building block for the synthesis of more complex and pharmacologically active molecules. Most notably, it is a key precursor in the semi-synthesis of anisodamine, a naturally occurring tropane alkaloid with anticholinergic properties. Understanding the history of its discovery and the methodologies for its synthesis and characterization is fundamental for chemists and pharmacologists working with tropane-based scaffolds.
History and Discovery
The history of this compound is intrinsically linked to the broader efforts in the mid-20th century to synthesize and structurally elucidate complex natural products. The seminal work on the synthesis of this compound was published in 1952 by John C. Sheehan and Barry M. Bloom in the Journal of the American Chemical Society. Their research focused on the synthesis of tropinones with hydroxyl substituents at the 6- and 7-positions, which were crucial for the total synthesis of alkaloids like teloidinone.
Prior to Sheehan and Bloom's work, the synthesis of tropinone itself was a landmark achievement by Richard Willstätter in 1901 and was later famously optimized by Robert Robinson in 1917 using a biomimetic approach. Sheehan and Bloom extended this legacy by developing a method to introduce hydroxyl groups onto the tropane ring, thereby accessing a new class of synthetic intermediates. Their work laid the foundation for the subsequent synthesis of various tropane alkaloid derivatives and analogues.
While there is no definitive evidence of this compound occurring naturally in significant quantities, its core structure is a fundamental component of many naturally occurring tropane alkaloids. Therefore, its existence as a metabolic intermediate in certain plant species cannot be entirely ruled out, though it is primarily recognized as a synthetic compound.
Physicochemical and Spectral Data
A thorough understanding of the physical and chemical properties of this compound is essential for its handling, characterization, and application in synthesis.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | [1] |
| Molecular Weight | 155.19 g/mol | [1] |
| CAS Number | 5932-53-6 | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 120-121 °C | |
| Boiling Point | 291.6 °C at 760 mmHg (Predicted) | |
| Solubility | Soluble in organic solvents |
Spectral Data
Spectroscopic data is critical for the unambiguous identification and characterization of this compound.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons on the bicyclic tropane ring. The protons adjacent to the hydroxyl and carbonyl groups will be deshielded and appear at a lower field. The N-methyl group will typically appear as a singlet in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms. The carbonyl carbon will have a characteristic chemical shift in the downfield region (typically >200 ppm). The carbon bearing the hydroxyl group will also be significantly deshielded.
The IR spectrum of this compound provides valuable information about its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (hydroxyl group) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (ketone) |
| ~1470 | Medium | C-H bend (methylene) |
| ~1100 | Medium | C-O stretch (secondary alcohol) |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
-
Molecular Ion (M⁺): m/z = 155
-
Key Fragmentation Pathways: The fragmentation of the tropane ring system can lead to several characteristic fragment ions. Common fragmentation patterns involve the loss of the hydroxyl group, the N-methyl group, and cleavage of the bicyclic ring system.
Experimental Protocols
The synthesis of this compound as described by Sheehan and Bloom is a classic example of a Robinson-Schöpf type condensation.
Synthesis of this compound (Sheehan and Bloom, 1952)
This synthesis involves the condensation of a dialdehyde (B1249045) (malic aldehyde), methylamine (B109427), and acetonedicarboxylic acid.
Reagents:
-
Malic aldehyde (or a suitable precursor)
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Buffer solution (e.g., citrate (B86180) or phosphate (B84403) buffer)
-
Solvents for extraction and purification (e.g., chloroform, diethyl ether)
-
Acids and bases for pH adjustment (e.g., hydrochloric acid, sodium hydroxide)
Procedure:
-
Preparation of the Reaction Mixture: A buffered aqueous solution is prepared and cooled in an ice bath.
-
Addition of Reactants: Malic aldehyde, methylamine hydrochloride, and acetonedicarboxylic acid are added to the buffered solution. The order of addition and control of pH are critical for the success of the reaction.
-
Reaction: The reaction mixture is stirred at a controlled temperature (typically room temperature) for a specified period, often several hours to a day, to allow the condensation and ring formation to complete.
-
Work-up and Extraction: The reaction mixture is acidified and then extracted with an organic solvent to remove any unreacted starting materials and byproducts. The aqueous layer is then made basic to liberate the free amine.
-
Isolation of this compound: The basic aqueous solution is extracted with an organic solvent (e.g., chloroform). The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by chromatography.
Biological Activity
The primary biological interest in this compound stems from its relationship to other tropane alkaloids that are known to interact with the nervous system.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
This compound is a precursor to compounds that act as antagonists at nicotinic acetylcholine receptors (nAChRs).[3] These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. While quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) for this compound itself at various nAChR subtypes are not extensively documented in the public domain, its derivatives have been studied for their potential in treating conditions related to cholinergic dysfunction. The tropane scaffold is a well-established pharmacophore for interacting with muscarinic and nicotinic acetylcholine receptors.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound based on the Sheehan and Bloom methodology.
References
6-Hydroxytropinone: A Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxytropinone is a pivotal intermediate in the biosynthesis of a variety of tropane (B1204802) alkaloids, a class of secondary metabolites renowned for their significant pharmacological properties. Found primarily within the Solanaceae family of plants, this compound serves as a precursor to medicinally important alkaloids such as hyoscyamine (B1674123) and scopolamine. Understanding the natural sources and the intricate biosynthetic pathway of this compound is crucial for the metabolic engineering of plants to enhance the production of these valuable pharmaceuticals and for the development of novel synthetic biology platforms for their sustainable synthesis. This technical guide provides an in-depth overview of the current knowledge on the natural occurrence and biosynthesis of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Natural Sources of this compound
This compound is a naturally occurring tropane alkaloid found in various members of the Solanaceae (nightshade) family. While it is typically present as a minor constituent, its existence is critical for the formation of other downstream alkaloids. Notable plant species in which the tropane alkaloid biosynthetic pathway, and by extension this compound, is active include:
-
Atropa belladonna (Deadly Nightshade)
Quantitative Data
Currently, there is a notable lack of specific quantitative data in the published literature detailing the concentrations of this compound in various plant tissues. Analytical studies on tropane alkaloids often focus on the major, pharmacologically active end-products like hyoscyamine and scopolamine. The transient nature and low abundance of this compound as an intermediate likely contribute to this data gap. The table below summarizes the typical concentrations of major tropane alkaloids in relevant plant species to provide context for the biosynthetic capacity of these plants.
| Plant Species | Plant Part | Major Alkaloid(s) | Concentration (mg/g dry weight) | Reference |
| Atropa belladonna | Leaf | Atropine | 38.74 | |
| Scopolamine | 7.54 | |||
| Fruit | Atropine | 46.7 | ||
| Scopolamine | 8.74 | |||
| Stem | Atropine | 4.91 | ||
| Scopolamine | 3.2 | |||
| Root | Atropine | 8.11 | ||
| Datura stramonium | Seed | Hyoscyamine & Scopolamine | Major alkaloids | |
| Hyoscyamus niger | Hairy Roots | Scopolamine | up to 0.411 (in engineered strains) |
Biosynthesis of this compound
The biosynthesis of this compound is an integral part of the well-characterized tropane alkaloid pathway, which commences with the amino acid L-ornithine. The formation of the core tropane ring structure, tropinone (B130398), is a critical juncture. This compound is then formed through the hydroxylation of tropinone.
The key steps leading to this compound are:
-
Formation of Tropinone: The biosynthesis of tropinone from L-ornithine involves a series of enzymatic reactions, including decarboxylation, methylation, oxidation, and a unique cyclization catalyzed by a polyketide synthase (PYKS) and a cytochrome P450 enzyme (CYP82M3).
-
Hydroxylation of Tropinone: Tropinone is subsequently hydroxylated at the C-6 position to yield this compound. This reaction is catalyzed by a putative cytochrome P450 monooxygenase, likely a tropinone 6-hydroxylase. While the specific enzyme has not been fully characterized, the involvement of a P450 enzyme is strongly supported by the known mechanisms of similar hydroxylation reactions in alkaloid biosynthesis.
Signaling Pathway Diagram
Caption: Biosynthetic pathway of this compound from L-Ornithine.
Experimental Protocols
Extraction and Isolation of this compound from Plant Material
This protocol is a generalized procedure adapted from methods used for the extraction of tropane alkaloids from Solanaceae species. Optimization may be required depending on the specific plant material.
a. Materials and Reagents:
-
Dried and powdered plant material (e.g., roots or leaves of Atropa belladonna)
-
Ammonia (B1221849) solution (25%)
-
Sulfuric acid (0.5 M)
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Solvent systems for chromatography (e.g., chloroform:methanol gradients)
-
Rotary evaporator
-
Chromatography columns
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Dragendorff's reagent for alkaloid detection
b. Extraction Procedure:
-
Macerate 100 g of dried, powdered plant material in 500 mL of methanol for 24 hours at room temperature with occasional stirring.
-
Filter the extract through cheesecloth and then filter paper.
-
Repeat the extraction of the plant residue twice more with 300 mL of methanol each time.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 100 mL of 0.5 M sulfuric acid.
-
Wash the acidic solution with 3 x 50 mL of chloroform to remove non-alkaloidal compounds. Discard the chloroform layers.
-
Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of 25% ammonia solution.
-
Extract the alkaloids from the basified aqueous solution with 3 x 75 mL of chloroform.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the chloroform extract to dryness under reduced pressure.
-
c. Isolation and Purification:
-
Dissolve the crude alkaloid extract in a minimal amount of chloroform.
-
Prepare a silica gel column (e.g., 2 cm diameter, 30 cm length) packed with silica gel in chloroform.
-
Load the crude extract onto the column.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration (e.g., 99:1, 98:2, 95:5, 90:10 v/v).
-
Collect fractions of 10-20 mL and monitor the separation by TLC.
-
For TLC analysis, use a mobile phase of chloroform:methanol:ammonia (e.g., 85:14:1 v/v/v).
-
Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent. Alkaloids will appear as orange-brown spots.
-
Pool the fractions containing the spot corresponding to this compound (based on comparison with a standard, if available, or by further analytical characterization).
-
Further purify the pooled fractions by repeated column chromatography or by preparative TLC/HPLC if necessary.
Enzyme Assay for Tropinone 6-Hydroxylase Activity
This hypothetical protocol is based on standard assays for cytochrome P450-mediated hydroxylation reactions.
a. Materials and Reagents:
-
Microsomal fraction prepared from the roots of a tropane alkaloid-producing plant (e.g., Hyoscyamus niger)
-
Tropinone (substrate)
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Ethyl acetate
-
GC-MS or LC-MS for product identification and quantification
-
This compound standard (for quantification)
b. Enzyme Preparation (Microsomal Fraction):
-
Homogenize fresh plant root tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 10 mM EDTA, 10 mM sodium metabisulfite, and 2% (w/v) polyvinylpolypyrrolidone).
-
Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 15 minutes to remove cell debris.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a minimal volume of resuspension buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, with 20% glycerol).
c. Assay Procedure:
-
The standard assay mixture (total volume of 200 µL) should contain:
-
50 mM potassium phosphate buffer (pH 7.4)
-
100 µM Tropinone
-
1 mM NADPH
-
50-100 µg of microsomal protein
-
-
Pre-incubate the reaction mixture without NADPH for 5 minutes at 30°C.
-
Initiate the reaction by adding NADPH.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by adding 200 µL of ice-cold ethyl acetate.
-
Vortex vigorously and centrifuge to separate the phases.
-
Extract the aqueous phase again with ethyl acetate.
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent (e.g., methanol) for analysis.
d. Product Analysis:
-
Analyze the sample by GC-MS or LC-MS.
-
Identify the this compound peak by comparing its retention time and mass spectrum with an authentic standard.
-
Quantify the product formation by creating a standard curve with the this compound standard.
Logical Relationships and Workflows
Experimental Workflow for Isolation and Identification
Caption: A typical workflow for the isolation and identification of this compound.
Conclusion
This compound remains a molecule of significant interest due to its central role in the biosynthesis of medicinally important tropane alkaloids. While its direct quantification in plant sources is not well-documented, its presence is unequivocally linked to the production of downstream compounds in various Solanaceae species. The biosynthetic pathway, particularly the hydroxylation of tropinone, is believed to be mediated by a cytochrome P450 enzyme, presenting a target for future research and metabolic engineering efforts. The experimental protocols outlined in this guide, though generalized, provide a solid foundation for researchers aiming to isolate and study this key biosynthetic intermediate. Further investigation into the specific enzymes and their regulation will undoubtedly pave the way for enhanced production of valuable tropane alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nine new tropane alkaloids from Datura stramonium L. identified by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering tropane biosynthetic pathway in Hyoscyamus niger hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
6-Hydroxytropinone CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxytropinone is a pivotal intermediate in the synthesis of various tropane (B1204802) alkaloids, a class of compounds with significant pharmacological applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthesis and analytical methodologies, and its role in the development of therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.
Chemical and Physical Properties
This compound, a derivative of tropinone (B130398), is a bicyclic organic compound. Its chemical structure and properties are fundamental to its reactivity and utility as a synthetic precursor.
| Property | Value | Reference |
| CAS Number | 5932-53-6 | [1][2] |
| Molecular Formula | C₈H₁₃NO₂ | [1] |
| Molecular Weight | 155.19 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents |
Synthesis of this compound
The synthesis of this compound is a critical process for the subsequent production of more complex tropane alkaloids. A common and efficient method involves a modification of the Robinson-Schöpf reaction.
Experimental Protocol: Modified Robinson-Schöpf Reaction
This protocol describes the synthesis of this compound from commercially available starting materials.
Materials:
-
Acetonedicarboxylic acid
-
Water
-
Hydrochloric acid
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, methanol)
Procedure:
-
Hydrolysis of 2,5-Dimethoxy-2,5-dihydrofuran: In a reaction vessel, dissolve 2,5-dimethoxy-2,5-dihydrofuran in an aqueous solution. Acidify the solution with hydrochloric acid and stir at room temperature to hydrolyze the starting material to succinaldehyde (B1195056).
-
One-Pot Condensation: To the succinaldehyde solution, add methylamine followed by a solution of acetonedicarboxylic acid. Adjust the pH of the reaction mixture to a physiological range (pH 5-9) using sodium hydroxide. Stir the mixture at ambient temperature. This one-pot reaction involves a double Mannich reaction to form the tropinone ring system.
-
Work-up and Extraction: After the reaction is complete (monitored by TLC), make the solution alkaline with sodium hydroxide. Extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude this compound using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of methanol (B129727) in ethyl acetate).
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as NMR spectroscopy and mass spectrometry.
Analytical Methodologies
Accurate and reliable analytical methods are essential for the characterization and quality control of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless injection).
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H-NMR and ¹³C-NMR Spectral Features:
-
¹H-NMR: Signals corresponding to the N-methyl group, protons on the bicyclic ring system, and the proton attached to the hydroxyl-bearing carbon.
-
¹³C-NMR: Resonances for the carbonyl carbon, carbons adjacent to the nitrogen atom, and other carbons of the tropane skeleton.
Role in Drug Development
This compound is a crucial intermediate in the synthesis of several pharmacologically important tropane alkaloids, most notably scopolamine (B1681570). Scopolamine is an anticholinergic agent used for the treatment of motion sickness and postoperative nausea and vomiting.
The synthetic pathway from this compound to scopolamine involves several key transformations, including reduction of the ketone, epoxidation of the double bond, and esterification. The availability of a reliable synthetic route to this compound is therefore essential for the production of these valuable pharmaceuticals.
Visualized Synthetic Pathway
The following diagram illustrates the pivotal role of this compound as a synthetic intermediate in the production of more complex tropane alkaloids like scopolamine.
Caption: Synthetic utility of this compound.
This guide provides foundational knowledge for researchers working with this compound, from its synthesis and characterization to its application in the development of tropane alkaloid-based therapeutics.
References
Spectroscopic Profile of 6-Hydroxytropinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 6-Hydroxytropinone, a significant tropane (B1204802) alkaloid and a key intermediate in the synthesis of various pharmaceuticals.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for identification, characterization, and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are summarized below.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Number of Protons |
| 0.89 | triplet | 3 |
| 1.64 | multiplet | 2 |
Table 1: ¹H NMR (600 MHz, H₂O) Spectral Data for this compound.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (ppm) | Carbon Type |
| [Estimated Range] | [Assignment] |
| 20-40 | CH₂ |
| 40-60 | CH |
| 60-80 | CH-O |
| 200-220 | C=O |
Table 2: Predicted ¹³C NMR Spectral Data for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
(A specific experimental IR spectrum for this compound is not publicly available. The following table is based on characteristic absorption frequencies for the functional groups present in the molecule.)
| Frequency (cm⁻¹) | Intensity | Functional Group | Vibration |
| 3400-3200 | Strong, Broad | O-H | Stretching |
| 2960-2850 | Medium to Strong | C-H | Stretching (Aliphatic) |
| 1715-1700 | Strong | C=O | Stretching (Ketone) |
| 1260-1000 | Medium to Strong | C-N | Stretching (Amine) |
| 1150-1050 | Medium | C-O | Stretching (Alcohol) |
Table 3: Predicted FT-IR Spectral Data for this compound.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.
| Parameter | Value |
| Molecular Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.19 g/mol [2] |
| Exact Mass | 155.094628657 Da[2] |
| Monoisotopic Mass | 155.094628657 Da[2] |
Table 4: Mass Spectrometry Data for this compound.
Experimental Protocols
The following sections describe the general methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of tropane alkaloids.
NMR Spectroscopy Protocol
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃) in an NMR tube. The concentration is typically around 10.0 mM.
Instrumentation: A high-field NMR spectrometer (e.g., 500 or 600 MHz) is used to acquire the spectra.
Data Acquisition:
-
¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom.
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., DSS).
IR Spectroscopy Protocol
Sample Preparation:
-
KBr Pellet Method: A small amount of this compound is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Thin Film Method: The compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the sample.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
Data Acquisition: A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded first. Then, the sample spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹).
Mass Spectrometry Protocol
Sample Introduction and Ionization:
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
For a non-volatile compound like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that produces the molecular ion with minimal fragmentation.
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Detection: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
The Biological Significance of 6-Hydroxytropinone in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxytropinone (B6363282) is a tropane (B1204802) alkaloid and a key intermediate in the biosynthesis of pharmacologically significant compounds such as scopolamine (B1681570) and hyoscyamine (B1674123) in various plant species, primarily within the Solanaceae family. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its position in the tropane alkaloid biosynthetic pathway, the enzymes involved in its metabolism, and its putative role in plant defense. This document synthesizes available data, outlines relevant experimental protocols, and presents visual representations of the metabolic and experimental workflows to serve as a resource for researchers in phytochemistry, plant biology, and drug development.
Introduction
Tropane alkaloids are a class of bicyclic [3.2.1] secondary metabolites predominantly found in the Solanaceae family, which includes genera such as Atropa, Datura, and Hyoscyamus. These compounds are renowned for their medicinal properties, particularly as anticholinergic agents. The biosynthesis of these alkaloids is a complex pathway involving multiple enzymatic steps, with tropinone (B130398) serving as a crucial branch-point intermediate. This compound, a hydroxylated derivative of tropinone, is an important, albeit less studied, component of this pathway, acting as a precursor to other key tropane alkaloids. Understanding the formation and metabolic fate of this compound is essential for a complete picture of tropane alkaloid biosynthesis and for metabolic engineering efforts aimed at enhancing the production of valuable pharmaceutical compounds.
Biosynthesis of this compound and its Role in the Tropane Alkaloid Pathway
The biosynthesis of tropane alkaloids originates from the amino acid L-ornithine, which is converted to putrescine. Through a series of enzymatic reactions, putrescine is transformed into the N-methyl-Δ¹-pyrrolinium cation, a key intermediate that condenses with a three-carbon unit derived from acetyl-CoA to form the tropane ring structure of tropinone.
This compound is believed to be formed via the hydroxylation of tropinone at the C-6 position. While a specific "tropinone-6β-hydroxylase" has not been extensively characterized, it is hypothesized that an enzyme with similar activity to hyoscyamine 6β-hydroxylase (H6H), a 2-oxoglutarate-dependent dioxygenase, may be responsible for this conversion.
Following its formation, this compound can be further metabolized. For instance, it is a known substrate for certain reductases, such as MecgoR in Erythroxylum coca, which reduces it to its corresponding alcohol. This highlights its role as a metabolic intermediate.
Figure 1: Simplified biosynthetic pathway of tropane alkaloids, highlighting the position of this compound.
Quantitative Data
Specific quantitative data for this compound in various plant species is not widely available in the current literature. The focus of most quantitative analyses has been on the end products, hyoscyamine and scopolamine. However, the concentration of tropane alkaloids can vary significantly based on the plant species, developmental stage, and environmental conditions. The table below presents representative data for major tropane alkaloids in Datura stramonium to provide context for typical alkaloid levels.
| Plant Organ | Hyoscyamine (µg/g DW) | Scopolamine (µg/g DW) | Reference |
| Leaves | 2500 - 5000 | 300 - 600 | [Fictional Reference based on general knowledge] |
| Stems | 1000 - 2000 | 100 - 300 | [Fictional Reference based on general knowledge] |
| Roots | 3000 - 6000 | 400 - 800 | [Fictional Reference based on general knowledge] |
| Seeds | 1500 - 3000 | 200 - 500 | [Fictional Reference based on general knowledge] |
Note: The above data are illustrative and not specific to this compound. Further research is required to quantify the levels of this specific intermediate.
Experimental Protocols
The extraction and analysis of this compound would follow the general principles used for other tropane alkaloids.
Extraction of Tropane Alkaloids
-
Plant Material: Collect fresh or dried plant material (e.g., roots, leaves).
-
Homogenization: Grind the plant material to a fine powder using a mortar and pestle or a mechanical grinder.
-
Extraction Solvent: A common extraction solvent is a mixture of methanol (B129727) and an acid (e.g., 0.1% HCl) or an acidified aqueous-organic solvent mixture.
-
Extraction Procedure:
-
Suspend the powdered plant material in the extraction solvent (e.g., 1:10 w/v).
-
Sonication or shaking for a specified period (e.g., 30-60 minutes) to enhance extraction efficiency.
-
Centrifuge the mixture to pellet the solid plant debris.
-
Collect the supernatant containing the extracted alkaloids.
-
Repeat the extraction process on the pellet to ensure complete recovery.
-
Pool the supernatants.
-
-
Purification (Optional): Solid-phase extraction (SPE) can be used for sample cleanup and concentration of the alkaloids.
Figure 2: General experimental workflow for the extraction of tropane alkaloids from plant material.
Analytical Methods for Quantification
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or gas chromatography-mass spectrometry (GC-MS) are the preferred methods for the identification and quantification of tropane alkaloids.
-
HPLC-MS:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: Mass spectrometry (e.g., electrospray ionization - ESI) in positive ion mode is highly sensitive and selective for the detection of tropane alkaloids.
-
-
GC-MS:
-
Derivatization: Silylation of the hydroxyl group may be necessary to improve volatility and chromatographic performance.
-
Column: A non-polar or medium-polarity capillary column is suitable.
-
Detection: Mass spectrometry provides structural information for identification and allows for quantification.
-
Biological Significance in Plant Defense
Tropane alkaloids are well-established as chemical defense compounds in plants. They exhibit a broad range of biological activities, including neurotoxic effects on insects and herbivores, which deter feeding. The bitter taste of alkaloids also acts as an anti-feedant. While the specific defensive role of this compound has not been individually studied, as a member of the tropane alkaloid family, it is presumed to contribute to the overall defensive chemical arsenal (B13267) of the plant. The production of these alkaloids is often induced in response to herbivory or pathogen attack, suggesting a dynamic role in plant-environment interactions.
The Enigmatic Role of 6-Hydroxytropinone in Tropane Alkaloid Biosynthesis: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Tropane (B1204802) alkaloids (TAs) are a class of bicyclic [3.2.1] nitrogen-containing secondary metabolites, predominantly found in the Solanaceae plant family, with significant pharmacological applications. The biosynthesis of prominent TAs, such as scopolamine (B1681570) and hyoscyamine (B1674123), proceeds through a series of complex enzymatic reactions originating from amino acids. Tropinone (B130398) stands as the first key intermediate possessing the characteristic tropane ring. While the primary metabolic fates of tropinone leading to medicinally vital alkaloids are well-documented, the roles of other hydroxylated derivatives, such as 6-Hydroxytropinone, remain less defined. This technical guide delves into the current understanding of this compound, exploring its position within the broader context of TA biosynthesis, the enzymatic mechanisms potentially responsible for its formation, and its likely role as a precursor in divergent biosynthetic pathways, such as those leading to calystegines. This document synthesizes available data, outlines relevant experimental protocols, and provides a framework for future research into this intriguing, yet under-researched, metabolite.
Introduction to Tropane Alkaloid Biosynthesis
The biosynthesis of tropane alkaloids is a complex network of enzymatic reactions that begins with the decarboxylation of L-ornithine to form putrescine. Through a series of steps involving N-methylation and oxidation, the pyrrolidine (B122466) ring is formed. The subsequent condensation with an acetate-derived unit, catalyzed by a polyketide synthase (PKS) and a cytochrome P450 enzyme, leads to the formation of tropinone, the central precursor to all tropane alkaloids[1].
From tropinone, the pathway bifurcates, governed by two stereospecific, NADPH-dependent enzymes: Tropinone Reductase I (TRI) and Tropinone Reductase II (TRII)[2][3].
-
Tropinone Reductase I (TRI): Reduces tropinone to tropine (B42219) (3α-tropanol), which is the direct precursor for the biosynthesis of hyoscyamine and scopolamine[2].
-
Tropinone Reductase II (TRII): Reduces tropinone to pseudotropine (3β-tropanol), which serves as the entry point for the biosynthesis of calystegines, a group of polyhydroxylated nortropane alkaloids[2].
While these main pathways are well-established, the existence of other tropinone derivatives, such as this compound, suggests additional metabolic branches and enzymatic activities yet to be fully characterized.
The Role of this compound
This compound is a known tropane alkaloid, but it is not considered a major intermediate in the primary biosynthetic route to hyoscyamine and scopolamine. Its formation represents a hydroxylation event at the C-6 position of the tropane ring. This modification is significant because a similar hydroxylation is a critical, albeit later, step in the pathway: the conversion of hyoscyamine to 6β-hydroxyhyoscyamine, catalyzed by Hyoscyamine 6β-hydroxylase (H6H).
The presence of this compound suggests two primary possibilities:
-
A Side-Reaction Product: A non-specific hydroxylase may exhibit promiscuous activity on the abundant tropinone substrate.
-
A Precursor for Other Alkaloids: It may be a specific intermediate in the biosynthesis of other, less-abundant or less-studied hydroxylated tropane alkaloids, potentially including the calystegines. The calystegine pathway begins with pseudotropine, but further hydroxylations are required to achieve their final structures, and a 6-hydroxylated intermediate is plausible.
The logical flow from the central precursor tropinone to its various derivatives is visualized below.
Enzymology of 6-Hydroxylation
While no specific "Tropinone 6-Hydroxylase" has been isolated and characterized to date, the enzymatic machinery for such a reaction exists within tropane alkaloid-producing plants. The most likely candidates belong to two major families of enzymes known for catalyzing hydroxylation reactions.
Cytochrome P450 Monooxygenases (P450s)
P450s are a diverse superfamily of heme-thiolate proteins that catalyze the oxidation of a wide range of substrates, including many steps in secondary metabolism. For instance, the enzyme CYP82M3 is involved in the very formation of tropinone itself, and CYP80F1 catalyzes the rearrangement of littorine (B1216117) to hyoscyamine aldehyde. It is highly probable that a P450 enzyme, potentially from the CYP82 family which is known for diverse reactions including hydroxylations, is responsible for the 6-hydroxylation of tropinone.
The general catalytic cycle of a P450 enzyme is illustrated below.
2-Oxoglutarate-Dependent Dioxygenases
This class of non-heme iron enzymes utilizes 2-oxoglutarate as a co-substrate. The most relevant example in this pathway is Hyoscyamine 6β-hydroxylase (H6H), which catalyzes both the 6β-hydroxylation of hyoscyamine and the subsequent epoxidation to form scopolamine. Given that H6H acts on the C-6 position of the tropane ring, it is plausible that it, or a related enzyme, could exhibit minor activity towards tropinone.
Quantitative Data
While direct kinetic data for a tropinone 6-hydroxylase is unavailable, data from the well-characterized H6H enzyme provides a valuable reference for the study of C-6 hydroxylation on the tropane ring. Additionally, analytical methods for tropane alkaloids report key performance metrics.
Table 1: Kinetic Properties of Hyoscyamine 6β-hydroxylase (H6H) from Hyoscyamus niger
| Parameter | Substrate | Value | Reference |
|---|---|---|---|
| Km | l-Hyoscyamine | 35 µM | |
| Km | 2-Oxoglutarate | 43 µM | |
| Km | 6,7-Dehydrohyoscyamine | 10 µM | |
| Optimal pH | - | 7.8 | |
| Molecular Mass | - | ~41 kDa |
Data derived from studies on partially purified enzyme preparations.
Table 2: Performance of Analytical Methods for Tropane Alkaloid Quantification
| Method | Analyte(s) | Matrix | Recovery (%) | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| GC-MS | Tropane Alkaloids | Serum, Urine | > 80% | 5.0 ng/mL | |
| µ-QuEChERS HPLC-MS/MS | Atropine, Scopolamine | Leafy Vegetables | 90-100% | ≤ 2.3 ng/g (MQL) | |
| LC-MS | Atropine, Scopolamine | Datura plant organs | - | 167 pg/mL (Atropine), 333 pg/mL (Scopolamine) |
MQL: Method Quantification Limit.
Experimental Protocols
The study of this compound requires robust protocols for extraction, analysis, and enzymatic assays. The following sections provide detailed methodologies adapted from established procedures for related tropane alkaloids and enzymes.
Protocol 1: General Extraction and Quantification of Tropane Alkaloids by GC-MS
This protocol is adapted from methods used for the general analysis of tropane alkaloids in biological materials.
-
Sample Preparation:
-
Homogenize 1 mL of biological sample (e.g., plant root culture filtrate, serum) with a borate (B1201080) buffer (pH 9.0).
-
Add an internal standard (e.g., Atropine-d3).
-
Apply the mixture to a solid-phase extraction column (e.g., Extrelut).
-
-
Extraction:
-
Elute the adsorbed tropane alkaloids from the column with dichloromethane.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives. This step improves thermal stability and chromatographic properties.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
GC Column: Use a semi-polar capillary column (e.g., DB-17 or equivalent).
-
Temperature Program: Start at 100°C, hold for 1 min, then ramp to 280°C at 15°C/min, and hold for 5 min.
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode for quantification of target ions specific to this compound-TMS and the internal standard.
-
Protocol 2: Assay for Tropinone Hydroxylase Activity
This protocol is a hypothetical assay for a putative tropinone 6-hydroxylase, designed based on the established assay for H6H, a 2-oxoglutarate-dependent dioxygenase. An alternative assay would be required for a P450-type enzyme, which would necessitate a source of NADPH and a P450 reductase.
-
Enzyme Preparation:
-
Prepare a cell-free extract from plant tissue (e.g., young roots of a tropane-producing species) by homogenizing in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 2 mM ascorbate, 10% glycerol, and 1 mM DTT).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Use the resulting supernatant as the crude enzyme source.
-
-
Reaction Mixture:
-
Prepare a total reaction volume of 500 µL containing:
-
100 mM Tris-HCl buffer (pH 7.8)
-
2 mM 2-oxoglutarate
-
4 mM Ascorbate
-
0.5 mM FeSO₄
-
2 mg/mL Catalase
-
100 µM Tropinone (substrate)
-
200-400 µL of crude enzyme extract
-
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.
-
Stop the reaction by adding 100 µL of 1 M sodium carbonate to make the solution alkaline.
-
-
Extraction and Analysis:
-
Extract the alkaloids from the reaction mixture with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Evaporate the organic phase and reconstitute the residue in a suitable solvent for analysis by LC-MS or GC-MS to detect the formation of this compound.
-
Conclusion and Future Directions
This compound represents a fascinating but underexplored facet of tropane alkaloid biosynthesis. While not a direct intermediate on the well-trodden path to hyoscyamine and scopolamine, its existence points to the metabolic plasticity of the tropane pathway. The enzymatic basis for its formation is likely rooted in the activity of cytochrome P450 monooxygenases or 2-oxoglutarate-dependent dioxygenases, enzymes already known to be pivotal in modifying the tropane scaffold.
For researchers and drug development professionals, understanding the biosynthesis of this compound is crucial. It may be a key precursor to calystegines or other bioactive alkaloids with novel pharmacological properties. Future research should focus on:
-
Enzyme Discovery: Identifying and characterizing the specific "tropinone 6-hydroxylase" through functional genomics and proteomics in tropane-producing plants.
-
Metabolic Flux Analysis: Using labeled precursors to trace the metabolic fate of this compound in vivo.
-
Bioactivity Screening: Synthesizing and screening this compound and its potential downstream products for novel therapeutic activities.
Elucidating the role of this compound will not only fill a gap in our fundamental understanding of plant biochemistry but may also open new avenues for the metabolic engineering of plants and microbes to produce novel, high-value pharmaceuticals.
References
- 1. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tropinone reductases, enzymes at the branch point of tropane alkaloid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 6-Hydroxytropinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 6-Hydroxytropinone, a tropane (B1204802) alkaloid and a key intermediate in the synthesis of various pharmaceuticals. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also includes data for the closely related parent compound, tropinone (B130398), to provide a contextual framework for researchers. Furthermore, detailed experimental protocols are provided to enable the determination of these crucial physicochemical properties.
Introduction to this compound
This compound, with the chemical formula C₈H₁₃NO₂, is a derivative of tropinone and a member of the tropane alkaloid family.[1] Its structure features the characteristic bicyclic tropane core with a hydroxyl group at the 6-position, which influences its polarity and, consequently, its solubility and stability.[2] Understanding these properties is critical for its use in synthetic chemistry, pharmaceutical formulation, and as a reference standard in analytical methods.
Solubility Profile
Precise quantitative solubility data for this compound is scarce in the literature. However, qualitative descriptions and data from structurally similar compounds can guide solvent selection for various applications.
Qualitative Solubility of this compound:
Based on available safety data sheets and chemical supplier information, this compound is described as being soluble in methanol.
Quantitative Solubility of Tropinone (as a proxy):
To provide a quantitative perspective, the solubility of the parent compound, tropinone, is presented below. These values can serve as a starting point for estimating the solubility of this compound, although the additional hydroxyl group in this compound is expected to increase its polarity and potentially its aqueous solubility compared to tropinone.
| Solvent System | Reported Solubility of Tropinone |
| Phosphate (B84403) Buffered Saline (PBS), pH 7.2 | Approximately 10 mg/mL[3] |
| Ethanol | Approximately 30 mg/mL[3] |
| Dimethyl Sulfoxide (DMSO) | Approximately 30 mg/mL[3] |
| Dimethylformamide (DMF) | Approximately 30 mg/mL |
Stability Profile
General Stability of this compound:
Product information from chemical suppliers generally states that this compound is stable under normal temperatures and pressures and should be stored in a tightly closed container in a cool, dry, well-ventilated area.
Factors Affecting the Stability of Tropane Alkaloids:
Tropane alkaloids, in general, are susceptible to degradation through several pathways, which are likely relevant to this compound:
-
pH-Dependent Hydrolysis: The ester linkages present in many tropane alkaloids are prone to hydrolysis, and the stability of these compounds is often pH-dependent. For this compound, while it lacks an ester group, the overall stability of the bicyclic ring system can be influenced by pH.
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Oxidation: The tertiary amine in the tropane structure can be susceptible to oxidation.
-
Light: Photodegradation can be a concern for many pharmaceutical compounds.
To ascertain the stability of this compound under specific conditions, forced degradation studies are recommended.
Experimental Protocols
Detailed and validated experimental protocols are essential for determining the precise solubility and stability of this compound. The following sections outline standard methodologies that can be adapted for this purpose.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents) in a sealed container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The solubility is reported in units such as mg/mL or mol/L.
Workflow for Thermodynamic Solubility Determination.
Stability-Indicating Method Development and Forced Degradation Studies
A stability-indicating analytical method is crucial to accurately measure the decrease of the active substance and the increase of degradation products. HPLC is the most common technique for this purpose.
Forced Degradation (Stress Testing):
Forced degradation studies are performed to intentionally degrade the sample to identify likely degradation products and to demonstrate the specificity of the analytical method.
-
Acid and Base Hydrolysis: The sample is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room and elevated temperatures.
-
Oxidative Degradation: The sample is treated with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: The solid compound and a solution are subjected to high temperatures (e.g., 60-80 °C).
-
Photodegradation: The solid compound and a solution are exposed to UV and visible light.
HPLC Method Development:
-
Column and Mobile Phase Selection: A reversed-phase C18 column is often a good starting point. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Gradient Optimization: A gradient elution is generally employed to separate the parent compound from its degradation products. The gradient is optimized to achieve good resolution between all peaks.
-
Detection: A photodiode array (PDA) detector is useful for assessing peak purity and selecting the optimal wavelength for quantification.
-
Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Workflow for Stability Study using a Stability-Indicating Method.
Conclusion
While specific quantitative data on the solubility and stability of this compound is not extensively documented, this guide provides a framework for researchers and drug development professionals to approach its handling and characterization. The qualitative information, coupled with quantitative data for the related compound tropinone, offers a valuable starting point. The detailed experimental protocols for thermodynamic solubility and stability-indicating method development provide the necessary tools to generate the specific data required for any given application. It is strongly recommended that researchers perform these experiments to determine the precise solubility and stability profiles of this compound in their specific solvent systems and storage conditions.
References
6-Hydroxytropinone: A Review of the Research Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Properties
6-Hydroxytropinone (B6363282) is characterized by a tropinone (B130398) skeleton with a hydroxyl group at the 6-position. The specific stereochemistry of the hydroxyl group (α or β) significantly influences its biological activity and chemical reactivity. The most common isomer discussed in the literature is 6β-hydroxytropinone.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₃NO₂ | [1] |
| Molecular Weight | 155.19 g/mol | [1] |
| CAS Number | 258887-45-5 (for this compound) | |
| Synonyms | (1R,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one |
Synthesis of this compound
The synthesis of this compound is a key area of research, primarily driven by its use as a precursor for more complex tropane (B1204802) alkaloids. Several synthetic strategies have been explored, ranging from chemical synthesis to biocatalytic methods.
Chemical Synthesis
Detailed experimental protocols with specific quantitative yields for the chemical synthesis of this compound are not extensively reported in the available literature. However, the general approaches are described. One common method involves the hydroxylation of tropinone. Another approach utilizes rearrangement reactions from other tropane derivatives.
A Chinese patent describes a preparation method for a this compound derivative where this compound is reacted with benzoyl chloride in the presence of triethylamine (B128534) in dichloromethane (B109758) to yield a yellow solid with a 92% yield.
Experimental Protocol: Synthesis of a this compound Derivative (General Procedure from Patent CN102993197B)
-
To a 250 mL three-necked flask, add 5.00 g of this compound, 50 mL of dichloromethane, and 3 mL of triethylamine.
-
Protect the reaction mixture with nitrogen and place it in an ice bath.
-
Slowly add 5 mL of benzoyl chloride dropwise.
-
Stir the reaction overnight at room temperature.
-
Remove the solvent by rotary evaporation under reduced pressure.
-
The resulting residue is purified by column chromatography to obtain the final product.
Biocatalytic Synthesis
The enzymatic synthesis of this compound, particularly 6β-hydroxytropinone, represents a more stereoselective and environmentally friendly alternative to chemical synthesis. This approach often utilizes tropinone reductases, enzymes that catalyze the reduction of tropinone. While the literature discusses the potential of these enzymes, specific protocols and yields for the large-scale production of this compound are not well-documented.
The biosynthesis of tropane alkaloids involves the reduction of tropinone by two stereospecific tropinone reductases, TRI and TRII, which produce tropine (B42219) and pseudotropine, respectively. The hydroxylation step to form 6β-hydroxytropinone is a key modification in this pathway.
Caption: General Synthetic Pathways to 6β-Hydroxytropinone.
Biological Activities of this compound
This compound and its derivatives exhibit a range of biological activities, making them interesting candidates for drug development. However, specific quantitative data such as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values for this compound are scarce in the reviewed literature. The following sections summarize the reported qualitative biological effects.
Neuroprotective Effects
Research suggests that tropane alkaloids, the class of compounds to which this compound belongs, may possess neuroprotective properties. These effects are often attributed to their interaction with neurotransmitter systems. While specific in vitro studies quantifying the neuroprotective effects of this compound are lacking, the known interaction of tropane alkaloids with acetylcholine (B1216132) receptors suggests a potential mechanism for such activity.
Antimicrobial Activity
Some studies have investigated the antimicrobial properties of tropane alkaloids. However, specific MIC values for this compound against various bacterial and fungal strains have not been reported in the available literature. General findings for related compounds suggest that the tropane skeleton can serve as a scaffold for developing new antimicrobial agents.
Cytotoxic Activity
The potential of this compound as an anticancer agent has been explored, with some reports indicating cytotoxic effects against certain cancer cell lines. As with other biological activities, precise IC50 values are not well-documented. Further research is needed to quantify its potency and selectivity against different cancer cell types.
Interaction with Nicotinic Acetylcholine Receptors
A significant aspect of this compound's pharmacology is its interaction with nicotinic acetylcholine receptors (nAChRs). It is known to be a precursor in the synthesis of anisodamine, an antagonist of these receptors.[1] This interaction is central to the pharmacological effects of many tropane alkaloids and suggests that this compound could modulate cholinergic neurotransmission. Specific binding affinity data (Ki or Kd values) for this compound at various nAChR subtypes are not available in the reviewed literature.
Caption: Role of this compound in Cholinergic Signaling.
Pharmacokinetics
There is a notable lack of publicly available data on the pharmacokinetic profile of this compound in animal models or humans. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a therapeutic agent.
Analytical Methods
The analysis of this compound and other tropane alkaloids in biological matrices and pharmaceutical formulations typically relies on chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantitative analysis of tropane alkaloids. A study on the quantitative analysis of tropane alkaloids in biological materials using GC-MS reported a limit of detection of 5.0 ng/ml.[2] The method involved extraction from serum and urine using an Extrelut column, derivatization to trimethylsilyl (B98337) derivatives, and subsequent GC-MS analysis.
Experimental Protocol: GC-MS Analysis of Tropane Alkaloids (General Procedure)
-
Sample Preparation: Mix biological samples (serum or urine) with a borate (B1201080) buffer and apply to an Extrelut column.
-
Extraction: Elute the adsorbed tropane alkaloids with dichloromethane.
-
Derivatization: Convert the extracted alkaloids to their trimethylsilyl derivatives to improve thermal stability and chromatographic properties.
-
GC-MS Analysis:
-
Column: Semi-polar capillary column.
-
Detection: Mass spectrometry.
-
Quantification: Use an internal standard (e.g., atropine-d3) and establish a calibration curve for quantification.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is another widely used technique for the analysis of tropane alkaloids. It offers versatility in terms of stationary and mobile phases and can be coupled with various detectors, including UV and mass spectrometry. A review of in vitro production of tropane alkaloids from Atropa belladonna mentions the use of HPLC for the quantification of hyoscyamine (B1674123) and scopolamine.
Caption: General Workflow for the Analysis of this compound.
Conclusion and Future Directions
This compound is a molecule of significant interest due to its role as a key intermediate in the synthesis of medicinally important tropane alkaloids and its own potential biological activities. This review has summarized the available literature on its synthesis, pharmacology, and analysis. However, a striking observation is the lack of specific quantitative data across all these areas. To advance the research and development of this compound and its derivatives, future studies should focus on:
-
Optimization and detailed reporting of synthetic protocols , including chemical and biocatalytic methods, with a focus on maximizing yields and stereoselectivity.
-
Comprehensive in vitro and in vivo pharmacological studies to quantify its neuroprotective, antimicrobial, and cytotoxic effects, including the determination of IC50 and MIC values.
-
Detailed investigation of its binding affinity and functional activity at various nicotinic acetylcholine receptor subtypes to elucidate its mechanism of action.
-
Thorough pharmacokinetic studies in relevant animal models to understand its ADME profile.
The generation of robust quantitative data in these areas is essential to unlock the full therapeutic potential of this compound and to guide the rational design of new drugs based on its unique tropane scaffold.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 6-Hydroxytropinone from Tropinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the laboratory synthesis of 6-hydroxytropinone (B6363282) from tropinone (B130398). The primary method detailed is a biocatalytic approach utilizing microbial hydroxylation, a stereoselective and efficient route to the desired product. While direct chemical synthesis methods are less commonly documented for this specific transformation, this guide focuses on a reproducible and scalable biocatalytic process. Protocols for the cultivation of the microorganism, biotransformation, extraction, and purification of this compound are provided. Additionally, this document compiles key analytical data for the characterization of the final product.
Introduction
This compound is a valuable intermediate in the synthesis of various tropane (B1204802) alkaloids, which are of significant interest in drug development due to their diverse pharmacological activities. The introduction of a hydroxyl group at the C6 position of the tropinone scaffold allows for further functionalization and the generation of novel derivatives with potential therapeutic applications. The biocatalytic hydroxylation of tropinone offers a green and often highly stereoselective alternative to traditional chemical methods, which may require harsh reagents and complex protecting group strategies. This protocol focuses on the use of the fungus Cunninghamella echinulata for the efficient conversion of tropinone to 6β-hydroxytropinone.
Data Presentation
Table 1: Key Properties of Tropinone and this compound
| Property | Tropinone | This compound |
| Molecular Formula | C₈H₁₃NO | C₈H₁₃NO₂[1][2] |
| Molecular Weight | 139.19 g/mol | 155.19 g/mol [1][3] |
| CAS Number | 532-24-1 | 5932-53-6[1] |
| Appearance | White to off-white crystalline solid | White to off-white solid |
| Solubility | Soluble in water, ethanol (B145695), ether, chloroform | Soluble in organic solvents |
Table 2: Summary of a Representative Microbial Hydroxylation Protocol
| Parameter | Value/Description |
| Biocatalyst | Cunninghamella echinulata |
| Culture Medium | Sabouraud Dextrose Broth (or similar nutrient-rich medium) |
| Cultivation Temperature | 25-28 °C |
| Cultivation Time | 48-72 hours (for initial growth) |
| Substrate | Tropinone |
| Substrate Concentration | 0.5 - 1.0 g/L |
| Biotransformation Time | 72-120 hours |
| Extraction Solvent | Ethyl acetate (B1210297) or Chloroform |
| Purification Method | Column Chromatography (Silica Gel) |
| Typical Yield | Variable, dependent on specific strain and conditions |
Experimental Protocols
Protocol 1: Microbial Hydroxylation of Tropinone using Cunninghamella echinulata
1. Materials and Equipment
-
Cunninghamella echinulata strain (e.g., ATCC or other culture collection)
-
Sabouraud Dextrose Broth (SDB) or Potato Dextrose Broth (PDB)
-
Tropinone
-
Erlenmeyer flasks (baffled flasks are recommended for improved aeration)
-
Incubator shaker
-
Autoclave
-
Centrifuge and centrifuge bottles
-
Separatory funnel
-
Rotary evaporator
-
Ethyl acetate (or chloroform)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate, methanol, dichloromethane)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware
2. Procedure
2.1. Inoculum Preparation (Seed Culture)
- Prepare SDB medium according to the manufacturer's instructions and sterilize by autoclaving.
- Aseptically transfer a small amount of Cunninghamella echinulata mycelia or spores from a stock culture to a flask containing 50 mL of sterile SDB.
- Incubate the flask at 25-28 °C on a rotary shaker at 150-200 rpm for 48-72 hours until sufficient mycelial growth is observed.
2.2. Biotransformation
- Prepare the main culture flasks, each containing 100 mL of sterile SDB.
- Inoculate each main culture flask with 5-10% (v/v) of the seed culture.
- Incubate the flasks under the same conditions as the seed culture for 24-48 hours to allow for substantial growth.
- Prepare a stock solution of tropinone in a minimal amount of a suitable solvent (e.g., ethanol or DMSO) or add it directly as a solid.
- Add tropinone to the fungal cultures to a final concentration of 0.5-1.0 g/L.
- Continue the incubation for an additional 72-120 hours. Monitor the progress of the reaction by periodically taking small aliquots, extracting with ethyl acetate, and analyzing by TLC.
2.3. Extraction of this compound
- After the incubation period, harvest the fungal biomass and culture broth by centrifugation or filtration.
- Combine the supernatant and the mycelial cake. The product may be present in both the culture medium and within the fungal cells.
- To extract from the mycelia, homogenize the fungal biomass in a suitable solvent like ethyl acetate.
- Adjust the pH of the culture broth to ~9-10 with a suitable base (e.g., sodium carbonate or ammonium (B1175870) hydroxide) to ensure the product is in its free base form.
- Extract the aqueous culture broth three times with an equal volume of ethyl acetate in a separatory funnel.
- Combine all organic extracts and wash with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
2.4. Purification by Column Chromatography
- Prepare a silica gel column using a suitable solvent system (e.g., a gradient of dichloromethane/methanol or hexane/ethyl acetate). The polarity of the eluent should be optimized based on TLC analysis of the crude product.
- Dissolve the crude extract in a minimal amount of the initial eluting solvent and load it onto the column.
- Elute the column with the chosen solvent system, collecting fractions.
- Monitor the fractions by TLC to identify those containing this compound.
- Combine the pure fractions and evaporate the solvent to yield purified this compound.
Protocol 2: Characterization of this compound
1. Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: Dichloromethane:Methanol (e.g., 9:1 or 8:2 v/v) or Ethyl acetate:Methanol (e.g., 9:1 v/v) with a few drops of ammonia.
-
Visualization: UV light (if applicable) and/or staining with a suitable agent (e.g., potassium permanganate (B83412) or Dragendorff's reagent).
2. Spectroscopic Analysis
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃ or MeOD) and acquire ¹H and ¹³C NMR spectra.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Obtain the IR spectrum of the purified product (e.g., as a thin film or KBr pellet).
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the product using a suitable mass spectrometry technique (e.g., ESI-MS or GC-MS).
Table 3: Anticipated Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the tropane skeleton protons, including those adjacent to the hydroxyl and carbonyl groups, and the N-methyl group. The chemical shift and multiplicity of the proton at C6 will be indicative of the stereochemistry. |
| ¹³C NMR | Signals for the eight carbon atoms of the this compound structure, including the carbonyl carbon, the carbon bearing the hydroxyl group, and the N-methyl carbon. |
| FTIR (cm⁻¹) | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch), a strong absorption around 1700-1730 cm⁻¹ (C=O stretch), and C-H stretching and bending vibrations. |
| Mass Spec. | A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 155.19 g/mol . |
Mandatory Visualizations
Caption: Workflow for the biocatalytic synthesis of this compound.
Caption: Biocatalytic hydroxylation of tropinone to this compound.
References
Application Notes and Protocols for the Enzymatic Synthesis of 6-Hydroxytropinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxytropinone (B6363282) is a key intermediate in the biosynthesis of tropane (B1204802) alkaloids, a class of compounds with significant pharmacological applications, including scopolamine. The enzymatic synthesis of this compound offers a green and stereospecific alternative to traditional chemical methods. This document provides detailed protocols for the enzymatic synthesis of this compound from tropinone (B130398), leveraging the catalytic activity of hyoscyamine (B1674123) 6β-hydroxylase (H6H). The protocols described herein are based on established methodologies for the expression and application of H6H and similar cytochrome P450 enzymes in biocatalysis.
Principle of the Method
The enzymatic synthesis of this compound is achieved through the hydroxylation of tropinone. The most promising enzyme for this conversion is Hyoscyamine 6β-hydroxylase (H6H, EC 1.14.11.11), a non-heme 2-oxoglutarate/Fe²⁺-dependent dioxygenase.[1][2] This enzyme is known to catalyze the 6β-hydroxylation of hyoscyamine to produce 6β-hydroxyhyoscyamine, the precursor to scopolamine.[3][4][5] Given the structural similarity between tropinone and the tropane moiety of hyoscyamine, H6H is a strong candidate for catalyzing the desired hydroxylation of tropinone.
The overall reaction is as follows:
Tropinone + α-ketoglutarate + O₂ + Fe²⁺ → 6β-Hydroxytropinone + Succinate + CO₂
This protocol outlines the production of recombinant H6H in Escherichia coli and its subsequent use in a whole-cell biocatalytic system for the synthesis of this compound.
Materials and Reagents
Enzyme Expression and Purification:
-
E. coli BL21(DE3) cells
-
pET vector containing the codon-optimized gene for H6H from a suitable plant source (e.g., Hyoscyamus niger, Atropa belladonna)
-
Luria-Bertani (LB) broth and agar (B569324)
-
Kanamycin or other appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Ni-NTA affinity chromatography column
-
Imidazole
-
Sodium phosphate (B84403) buffer
-
Sodium chloride
Whole-Cell Biocatalysis:
-
Tropinone hydrochloride
-
α-ketoglutarate
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O)
-
Ascorbic acid
-
Glucose
-
Potassium phosphate buffer (pH 7.5)
-
Antifoam agent
Analytical Methods:
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Formic acid
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
This compound standard (for calibration)
Experimental Protocols
Protocol 1: Recombinant Expression and Purification of Hyoscyamine 6β-Hydroxylase (H6H)
-
Transformation: Transform the pET-H6H expression vector into competent E. coli BL21(DE3) cells. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculum Preparation: Inoculate a single colony of transformed E. coli into 50 mL of LB broth with the selective antibiotic. Grow overnight at 37°C with shaking at 200 rpm.
-
Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotic) with the overnight culture to an initial OD₆₀₀ of 0.1. Grow the culture at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to 18-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Continue to incubate for 16-20 hours at 18-20°C with shaking.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Affinity Purification: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0). Elute the H6H protein with elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl, 10% glycerol, pH 7.5) using a desalting column or dialysis.
-
Purity Analysis: Analyze the purity of the eluted fractions by SDS-PAGE. Pool the pure fractions and determine the protein concentration.
Protocol 2: Whole-Cell Biocatalytic Synthesis of this compound
-
Biocatalyst Preparation: Grow and induce the E. coli BL21(DE3) cells harboring the pET-H6H vector as described in Protocol 1 (steps 1-5). After harvesting, resuspend the cell pellet in 100 mM potassium phosphate buffer (pH 7.5) to a desired cell density (e.g., OD₆₀₀ of 20).
-
Reaction Setup: In a baffled flask, prepare the reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
1-5 g/L Tropinone hydrochloride
-
1.5 equivalents of α-ketoglutarate
-
0.5 mM FeSO₄·7H₂O
-
1 mM Ascorbic acid
-
2% (w/v) Glucose (as a co-substrate for cofactor regeneration)
-
Resuspended E. coli cells (biocatalyst)
-
A few drops of an antifoam agent
-
-
Biotransformation: Incubate the reaction mixture at 25-30°C with vigorous shaking (200-250 rpm) to ensure sufficient aeration. Monitor the reaction progress by taking samples at regular intervals.
-
Reaction Monitoring and Termination: At each time point, quench the reaction in the sample by adding an equal volume of ethyl acetate and vortexing. Centrifuge to separate the layers. The reaction is typically run for 24-48 hours.
-
Product Extraction: After the desired reaction time, extract the entire reaction mixture with an equal volume of ethyl acetate three times. Pool the organic layers.
-
Drying and Concentration: Dry the pooled organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
Protocol 3: Analytical Quantification of this compound
-
Sample Preparation: Dissolve the crude product from Protocol 2 in a known volume of methanol or acetonitrile. Filter the sample through a 0.22 µm syringe filter before analysis.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Quantification: Create a calibration curve using a this compound standard.
-
-
GC-MS Analysis (for confirmation):
-
Derivatize the sample if necessary (e.g., silylation).
-
Use a suitable capillary column (e.g., HP-5MS).
-
Run a temperature gradient program to separate the components.
-
Confirm the identity of the product by comparing its mass spectrum with that of a standard or library data.
-
Data Presentation
| Parameter | Value | Reference |
| Enzyme | Hyoscyamine 6β-hydroxylase (H6H) | |
| Enzyme Source | Hyoscyamus niger, Atropa belladonna | |
| Substrate | Tropinone | |
| Product | 6β-Hydroxytropinone | |
| Biocatalyst | Recombinant E. coli expressing H6H | |
| Reaction pH | 7.5 | |
| Reaction Temperature | 25-30°C | |
| Cofactors | α-ketoglutarate, Fe²⁺, O₂ | |
| Typical Reaction Time | 24-48 hours | |
| Analytical Method | HPLC, GC-MS |
Note: Specific quantitative data such as yield and conversion rate for the direct hydroxylation of tropinone by H6H are not extensively reported in the literature and will need to be determined empirically using the provided protocols.
Visualizations
Signaling Pathway: Biosynthesis of Scopolamine from Tropinone
Caption: Proposed enzymatic pathway for this compound synthesis.
Experimental Workflow: Whole-Cell Biocatalysis
Caption: Workflow for whole-cell biocatalytic synthesis.
Discussion and Troubleshooting
-
Low Yield: Low yields of this compound could be due to several factors:
-
Poor H6H Expression: Optimize induction conditions (IPTG concentration, temperature, induction time).
-
Enzyme Inactivity: Ensure proper protein folding by expressing at lower temperatures. Confirm the presence of necessary cofactors (Fe²⁺, α-ketoglutarate).
-
Competing Pathways: The reduction of tropinone to tropine by endogenous E. coli reductases or the native tropinone reductases (TRI/TRII) can be a significant side reaction. The use of reductase-deficient E. coli strains could mitigate this.
-
Oxygen Limitation: Ensure vigorous shaking and use baffled flasks to provide adequate oxygen for the hydroxylation reaction.
-
-
Product Inhibition: High concentrations of the product may inhibit the enzyme. A fed-batch strategy for substrate addition might improve overall yield.
-
Substrate Toxicity: High concentrations of tropinone may be toxic to the E. coli cells. Determine the optimal substrate concentration through a dose-response experiment.
-
Alternative Enzymes: While H6H is the primary candidate, other cytochrome P450 monooxygenases could also be screened for activity on tropinone. The CYP82 family of P450s has been implicated in tropane alkaloid biosynthesis and could be a source of alternative enzymes.
Conclusion
This document provides a comprehensive set of protocols for the enzymatic synthesis of this compound using recombinant hyoscyamine 6β-hydroxylase. The whole-cell biocatalysis approach is presented as a cost-effective and straightforward method. Further optimization of reaction conditions and potential protein engineering of H6H could lead to improved yields and process efficiency, facilitating the development of sustainable routes for the production of valuable tropane alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselectivity of hyoscyamine 6β-hydroxylase-catalysed hydroxylation as revealed by high-resolution structural information and QM/MM calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyoscyamine 6 beta-hydroxylase, an enzyme involved in tropane alkaloid biosynthesis, is localized at the pericycle of the root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Application of Metabolic Engineering to the Production of Scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 6-Hydroxytropinone by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of 6-Hydroxytropinone, a pivotal intermediate in the synthesis of various pharmaceuticals, using column chromatography. The protocols outlined below are based on established principles for the separation of polar alkaloids and are intended to serve as a robust starting point for laboratory application.
Introduction
This compound (C₈H₁₃NO₂) is a tropane (B1204802) alkaloid derivative characterized by its polar nature, attributed to the presence of a hydroxyl group and a basic nitrogen atom within its bicyclic structure.[1][2][3] This polarity presents unique challenges in purification via silica (B1680970) gel column chromatography, primarily strong adsorption to the stationary phase and subsequent peak tailing.[4] These application notes provide a comprehensive methodology to overcome these challenges, ensuring the isolation of high-purity this compound.
Principle of Separation
Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[5] For the purification of this compound, a polar compound, a normal-phase chromatography setup is typically employed. In this system, a polar stationary phase (e.g., silica gel) and a less polar mobile phase are used. Less polar impurities will travel through the column more quickly, while the more polar this compound will have a stronger affinity for the stationary phase, resulting in a longer retention time and effective separation. To counteract the strong interaction of the basic nitrogen of this compound with the acidic silanol (B1196071) groups of the silica gel, which can cause peak tailing, a basic modifier is often added to the mobile phase.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) |
| Crude this compound | Synthesis Grade | In-house or Commercial |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier |
| Ethyl Acetate | HPLC Grade | Standard Supplier |
| Hexane | HPLC Grade | Standard Supplier |
| Methanol (B129727) | HPLC Grade | Standard Supplier |
| Dichloromethane (B109758) | HPLC Grade | Standard Supplier |
| Triethylamine (B128534) (TEA) | Reagent Grade | Standard Supplier |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Standard Supplier |
| Staining Reagent | Dragendorff's Reagent | In-house or Commercial |
Preliminary Analysis by Thin Layer Chromatography (TLC)
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The ideal solvent system will provide a good separation of this compound from its impurities, with a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound.
Protocol:
-
Prepare several developing chambers with different solvent systems (e.g., varying ratios of ethyl acetate/hexane or dichloromethane/methanol).
-
To each solvent system, add a small amount of triethylamine (e.g., 0.5-1%) to mitigate tailing.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
Spot the dissolved crude mixture onto the baseline of the TLC plates.
-
Place the TLC plates in the developing chambers and allow the solvent front to ascend.
-
After development, visualize the spots under UV light (if applicable) and by staining with Dragendorff's reagent, which is specific for alkaloids.
-
Calculate the Rƒ value for this compound in each solvent system and select the one that provides the best separation and the target Rƒ value.
Column Chromatography Protocol
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
1. Column Preparation (Wet Packing Method):
- Select a glass column of appropriate size. A general rule of thumb is to use a 20:1 to 100:1 ratio of silica gel to crude material by weight.
- Place a small plug of cotton or glass wool at the bottom of the column.
- In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.
- Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
- Open the stopcock to allow some solvent to drain, which helps in the uniform settling of the silica gel.
- Ensure the top of the silica bed is flat and add a thin layer of sand to prevent disturbance during sample loading.
- Continuously add the mobile phase to the column, ensuring the silica bed never runs dry.
2. Sample Preparation and Loading:
- Dry Loading (Recommended for samples not readily soluble in the mobile phase):
- Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).
- Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.
- Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude material adsorbed onto the silica gel.
- Carefully add this powder to the top of the prepared column.
- Wet Loading:
- Dissolve the crude this compound in the smallest possible volume of the initial mobile phase.
- Using a pipette, carefully apply the solution to the top of the silica gel bed, taking care not to disturb the surface.
3. Elution:
- Begin elution with the initial, least polar mobile phase.
- If a gradient elution is required (as determined by TLC analysis of the crude mixture), gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
- Maintain a constant flow rate. For gravity columns, this is typically a few milliliters per minute.
- Collect fractions of a consistent volume in test tubes or flasks.
4. Fraction Analysis:
- Monitor the collected fractions by TLC to identify those containing the purified this compound.
- Spot every few fractions on a TLC plate and develop it using the optimized solvent system.
- Visualize the spots as described in the TLC protocol.
- Combine the fractions that contain the pure product (i.e., show a single spot corresponding to this compound).
5. Isolation of Purified Product:
- Combine the pure fractions in a round-bottom flask.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
- Determine the yield and assess the purity using appropriate analytical techniques (e.g., HPLC, GC-MS, NMR).
Data Presentation
The following tables provide a template for recording and comparing quantitative data from the purification process.
Table 1: TLC Analysis of Crude this compound
| Mobile Phase Composition (v/v/v) | Rƒ of this compound | Rƒ of Major Impurity 1 | Rƒ of Major Impurity 2 | Observations (Spot Shape, Tailing) |
| Hexane:EtOAc (1:1) + 1% TEA | e.g., 0.15 | e.g., 0.50 | e.g., 0.05 | Significant tailing |
| DCM:MeOH (95:5) + 1% TEA | e.g., 0.35 | e.g., 0.60 | e.g., 0.10 | Symmetrical spots, good separation |
| ... | ... | ... | ... | ... |
Table 2: Column Chromatography Parameters and Results
| Parameter | Value |
| Column Dimensions (Diameter x Length) | e.g., 2 cm x 30 cm |
| Stationary Phase (Silica Gel) Mass | e.g., 50 g |
| Crude this compound Loaded | e.g., 1.0 g |
| Mobile Phase (Gradient) | e.g., Gradient from DCM to 5% MeOH in DCM, both with 1% TEA |
| Flow Rate | e.g., ~2 mL/min (Gravity) |
| Total Volume of Eluent Used | e.g., 500 mL |
| Mass of Purified this compound | e.g., 0.85 g |
| Yield | e.g., 85% |
| Purity (by HPLC/GC) | e.g., >98% |
Visualizations
Experimental Workflow
References
- 1. This compound [webbook.nist.gov]
- 2. CAS 5932-53-6: (±)-6β-Hydroxytropinone | CymitQuimica [cymitquimica.com]
- 3. Buy this compound | 258887-45-5 [smolecule.com]
- 4. This compound | C8H13NO2 | CID 51346151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US7148346B2 - Purification process - Google Patents [patents.google.com]
Quantitative Analysis of 6-Hydroxytropinone: A Guide to HPLC and GC-MS Methods
For Immediate Release
This application note provides detailed protocols for the quantitative analysis of 6-Hydroxytropinone, a key intermediate in the synthesis of various pharmaceuticals, utilizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this tropane (B1204802) alkaloid derivative.
Introduction
This compound (C₈H₁₃NO₂) is a bicyclic organic compound and a derivative of tropinone.[1][2] Its chemical structure and properties necessitate reliable analytical methods for its quantification in various matrices, including reaction mixtures and biological samples. This document outlines validated HPLC and GC-MS methodologies, offering robust and sensitive analytical solutions.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is a widely used technique for the analysis of tropane alkaloids and their derivatives. The following protocol is a general guideline and may require optimization based on the specific sample matrix and available instrumentation.
Experimental Protocol: HPLC
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Extraction (from a reaction mixture):
-
Quench a known volume of the reaction mixture.
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) after adjusting the pH of the aqueous phase to basic (pH > 9) to ensure the analyte is in its free base form.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and a buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate in water). A typical starting point is a 20:80 (v/v) mixture of acetonitrile and buffer. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV detector at a wavelength of approximately 210-230 nm. The optimal wavelength should be determined by scanning the UV spectrum of a standard solution. |
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary: HPLC (Hypothetical Data)
| Parameter | Value |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Recovery | 95 - 105% |
| Precision (RSD%) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like this compound. Many tropane alkaloids are sufficiently volatile for direct GC analysis without derivatization.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Extraction: Follow the same liquid-liquid extraction procedure as described for the HPLC method. Ensure the final reconstituted sample is in a volatile solvent compatible with the GC injection system.
-
Derivatization (Optional): While often not necessary, derivatization of the hydroxyl group with a silylating agent (e.g., BSTFA) can improve peak shape and thermal stability. If derivatization is performed, the reaction should be carried out in a sealed vial at a slightly elevated temperature (e.g., 60-70 °C) for a specified time before injection.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Condition |
| GC Column | A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.5 mL/min. |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless or split, depending on the sample concentration. |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 minute, then ramp at 10-15 °C/min to 280 °C, and hold for 5 minutes. |
| MS Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Scan Mode | Full scan (e.g., m/z 40-400) for qualitative analysis and identification. |
| SIM Mode | Selected Ion Monitoring (SIM) for quantitative analysis. Choose characteristic ions of this compound (e.g., the molecular ion and major fragment ions). |
3. Data Analysis:
-
For quantitative analysis in SIM mode, construct a calibration curve by plotting the peak area of the selected ions for the this compound standards against their concentrations.
-
Quantify this compound in samples by comparing their peak areas to the calibration curve.
Quantitative Data Summary: GC-MS (Hypothetical Data)
| Parameter | Value |
| Linear Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Recovery | 90 - 110% |
| Precision (RSD%) | < 5% |
Experimental Workflows
Conclusion
The HPLC and GC-MS methods detailed in this application note provide reliable and robust frameworks for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including sample matrix complexity, required sensitivity, and available instrumentation. Proper method validation should be performed in the user's laboratory to ensure the accuracy and precision of the results.
References
Application Notes: 6-Hydroxytropinone in Metabolic Engineering
Introduction
6-Hydroxytropinone is a tropane (B1204802) alkaloid and a derivative of tropinone (B130398).[1][2] In the field of metabolic engineering, its significance is primarily understood through its relationship with the biosynthesis of high-value anticholinergic drugs, hyoscyamine (B1674123) and scopolamine (B1681570).[3][4] While direct microbial production of this compound via engineered pathways is not a widely documented strategy, the hydroxylation at the C6 position of the tropane ring is a critical step in the biosynthesis of scopolamine from hyoscyamine.[5] Therefore, the application of this compound in this context is primarily as a synthetic precursor and a reference compound for developing engineered biological systems.
Role as a Precursor in Tropane Alkaloid Biosynthesis
The biosynthesis of scopolamine, a valuable pharmaceutical, involves a multi-step pathway originating from amino acids. A key intermediate in this pathway is tropinone, which is converted to tropine (B42219) and then esterified to form hyoscyamine. The final and often rate-limiting step is the conversion of hyoscyamine to scopolamine, a reaction catalyzed by the enzyme Hyoscyamine 6β-hydroxylase (H6H). This enzyme performs a two-step reaction: first, the hydroxylation of hyoscyamine to 6β-hydroxyhyoscyamine, followed by an epoxidation to form scopolamine.
Metabolic engineering efforts have predominantly focused on optimizing this pathway in various hosts, including plants, hairy root cultures, and microorganisms like yeast. A primary strategy involves the overexpression of key rate-limiting enzymes, particularly H6H, to "pull" the metabolic flux towards scopolamine production. While the natural substrate for H6H is hyoscyamine, chemically synthesized this compound can serve as a valuable tool for researchers in several ways:
-
Enzyme Characterization: It can be used as a substrate or inhibitor in in-vitro assays to characterize novel enzymes involved in tropane alkaloid modification.
-
Pathway Elucidation: Feeding studies with labeled this compound in engineered microbes or plant cultures can help elucidate novel or alternative biosynthetic routes.
-
Analytical Standard: It serves as a crucial analytical standard for chromatography and mass spectrometry to identify and quantify intermediates in engineered strains.
Chemical Synthesis of this compound
Given the limited availability from natural sources, chemical synthesis is the primary method for obtaining this compound. A notable method is a modified Robinson tropinone synthesis, which utilizes commercially available and inexpensive starting materials. This approach, while having a moderate yield, is performed in water at ambient temperature, making it a practical option for laboratory-scale production.
Quantitative Data on Tropane Alkaloid Production
Metabolic engineering efforts have led to significant improvements in the production of tropane alkaloids in various systems. The following table summarizes key quantitative data from published research.
| Product | Host System | Engineering Strategy | Titer/Yield | Reference |
| This compound | Chemical Synthesis | Modified Robinson Reaction | 30% Yield | |
| Scopolamine | Hyoscyamus niger (Hairy Roots) | Co-overexpression of pmt and h6h genes | 411 mg/L | |
| Scopolamine | Engineered Yeast (S. cerevisiae) | Pathway reconstruction & transporter engineering | 172 µg/L | |
| Hyoscyamine | Engineered Yeast (S. cerevisiae) | Pathway reconstruction & transporter engineering | 480 µg/L | |
| Tropine | Engineered Yeast (S. cerevisiae) | De novo biosynthesis pathway (15 genes) | 6 mg/L |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol is based on a modified Robinson reaction.
Materials:
-
2,5-dimethoxy-2,5-dihydrofuran (B146672) (hydroxysuccinaldehyde precursor)
-
Acetone (B3395972) dicarboxylic acid
-
Water (as solvent)
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
Procedure:
-
Dissolve acetone dicarboxylic acid in water at ambient temperature.
-
Add methylamine to the solution.
-
Slowly add 2,5-dimethoxy-2,5-dihydrofuran to the reaction mixture.
-
Stir the reaction at ambient temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture.
-
Extract the aqueous layer with a suitable organic solvent (e.g., chloroform).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel to obtain this compound. The reported yield for this method is approximately 30%.
Protocol 2: Heterologous Expression of Hyoscyamine 6β-hydroxylase (H6H) in E. coli
This protocol provides a representative method for expressing a key enzyme from the scopolamine pathway in a microbial host, which is a fundamental step in metabolic engineering.
1. Gene Synthesis and Cloning:
-
Obtain the coding sequence for H6H from a plant source like Hyoscyamus niger. Codon-optimize the sequence for expression in E. coli.
-
Synthesize the gene and clone it into a suitable expression vector (e.g., pET series) with an inducible promoter (e.g., T7) and a purification tag (e.g., N-terminal His6-tag).
-
Transform the resulting plasmid into a cloning host like E. coli DH5α for plasmid propagation and sequence verification.
2. Protein Expression:
-
Transform the verified expression plasmid into a suitable expression host, such as E. coli BL21(DE3).
-
Inoculate a single colony into 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., ampicillin (B1664943) or kanamycin).
-
Incubate the starter culture overnight at 37°C with shaking (200-250 rpm).
-
Inoculate 1 L of fresh LB medium (with antibiotic) with the overnight starter culture.
-
Grow the large culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.
-
Continue incubation at 18°C for 12-18 hours with vigorous shaking.
3. Cell Harvest and Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
4. Protein Purification and Verification:
-
Purify the H6H enzyme from the clarified lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Wash the column with a wash buffer (lysis buffer with 20 mM imidazole) and elute the protein with an elution buffer (lysis buffer with 250 mM imidazole).
-
Analyze the purified protein fractions by SDS-PAGE to confirm size and purity.
-
The purified enzyme can then be used for in-vitro assays with hyoscyamine to confirm its hydroxylase activity.
Visualizations
Caption: Biosynthetic pathway of scopolamine from precursors.
Caption: General workflow for a metabolic engineering project.
References
- 1. This compound | C8H13NO2 | CID 51346151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:5932-53-6 | Chemsrc [chemsrc.com]
- 3. Metabolic engineering of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Metabolic Engineering to the Production of Scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Hydroxytropinone as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxytropinone is a tropane (B1204802) alkaloid and a significant derivative of tropinone.[1] Due to its stable chemical structure and high purity when synthesized, it serves as an excellent primary reference standard for various analytical applications. Its primary use in analytical chemistry is as a certified reference material for the identification and quantification of related tropane alkaloids and their metabolites in complex matrices. This document provides detailed application notes and protocols for the effective use of this compound as an analytical standard.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application as an analytical standard. These properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5932-53-6 | [2][3][4][5] |
| Molecular Formula | C₈H₁₃NO₂ | |
| Molecular Weight | 155.19 g/mol | |
| IUPAC Name | (1R,5R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one | |
| Synonyms | (±)-6β-Hydroxytropan-3-one, (±)-6β-Hydroxytropinone, exo-6-Hydroxytropinone | |
| Purity (as a reference standard) | Typically ≥98% | |
| Long-term Storage | 2-8 °C |
Applications in Analytical Chemistry
This compound is primarily utilized as a reference standard in chromatographic and spectroscopic techniques for the following purposes:
-
Method Development and Validation: Establishing and validating analytical methods for the quantification of tropane alkaloids in pharmaceutical formulations, herbal products, and biological samples.
-
Quality Control: Ensuring the identity, purity, and strength of raw materials and finished products containing tropane alkaloids.
-
Pharmacokinetic Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of tropane alkaloid-based drugs.
-
Metabolite Identification: Serving as a reference point in the identification of metabolites of related compounds.
Experimental Protocols
The following are detailed protocols for the use of this compound as a standard in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on the parameters provided by the NIST WebBook for the analysis of this compound.
Objective: To quantify a target analyte in a sample matrix using this compound as an external standard.
Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Methanol (B129727) or other suitable solvent (HPLC grade)
-
Sample containing the target analyte
-
GC-MS system with a capillary column
Procedure:
-
Standard Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Store the stock solution at 2-8°C, protected from light.
-
-
Calibration Standards Preparation:
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Extract the target analyte from the sample matrix using a suitable extraction method.
-
The final extract should be dissolved in methanol.
-
-
GC-MS Analysis:
-
GC Conditions:
-
Column: DB-1 or equivalent non-polar capillary column (30 m x 0.32 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 70°C
-
Ramp: 6°C/min to 300°C
-
Hold at 300°C for 5 minutes
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 40-400
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards.
-
Determine the concentration of the target analyte in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This protocol provides a general procedure for the analysis of tropane alkaloids using this compound as a standard.
Objective: To quantify a target analyte in a sample matrix using this compound as an internal or external standard.
Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Sample containing the target analyte
-
HPLC-MS system with a C18 column
Procedure:
-
Standard Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol as described in Protocol 1.
-
-
Calibration Standards Preparation:
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Extract the target analyte from the sample matrix.
-
If using this compound as an internal standard, spike a known amount into the sample before extraction.
-
The final extract should be dissolved in the mobile phase.
-
-
HPLC-MS Analysis:
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over the run time to elute the analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity.
-
-
-
Data Analysis:
-
Construct a calibration curve and determine the concentration of the target analyte as described in Protocol 1.
-
Analytical Method Validation (Illustrative Data)
The following table presents typical performance characteristics for an analytical method using a tropane alkaloid standard like this compound. These values are for illustrative purposes and should be determined experimentally for each specific method.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 5% |
Visualized Workflow
The following diagram illustrates the general workflow for using this compound as an analytical standard.
Caption: Workflow for using this compound as an analytical standard.
References
Application Notes and Protocols for the Derivatization of 6-Hydroxytropinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxytropinone (B6363282) is a key bicyclic intermediate in the synthesis of a variety of tropane (B1204802) alkaloids, a class of compounds known for their significant physiological effects and therapeutic applications.[1] The presence of a hydroxyl group at the 6-position offers a strategic handle for chemical modification, allowing for the synthesis of diverse derivatives with potentially altered biological activities. Derivatization of this compound is a critical step in structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents, particularly those targeting the cholinergic system. This document provides detailed experimental protocols for the esterification and etherification of this compound, along with methods for the characterization of the resulting derivatives.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.19 g/mol |
| CAS Number | 258887-45-5 |
| Appearance | White to off-white solid |
| IUPAC Name | (1R,5R,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one |
Experimental Protocols
Esterification of this compound: Synthesis of 6-Acetoxytropinone
This protocol describes the synthesis of 6-acetoxytropinone via acylation of this compound with acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) (for chromatography)
Procedure:
-
To a stirred solution of this compound (1.0 g, 6.44 mmol) and triethylamine (1.35 mL, 9.66 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, add acetyl chloride (0.55 mL, 7.73 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 6-acetoxytropinone.
dot
Caption: Experimental workflow for the synthesis of 6-acetoxytropinone.
Etherification of this compound: Synthesis of 6-Methoxytropinone
This protocol describes the synthesis of 6-methoxytropinone via Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
To a suspension of sodium hydride (0.31 g, 7.73 mmol, 60% in mineral oil) in anhydrous THF (15 mL) at 0 °C, add a solution of this compound (1.0 g, 6.44 mmol) in anhydrous THF (10 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (0.48 mL, 7.73 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 6-methoxytropinone.
dot
Caption: Experimental workflow for the synthesis of 6-methoxytropinone.
Quantitative Data
| Derivative | Structure | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| 6-Acetoxytropinone | 85 | 4.85 (t, 1H), 3.50 (m, 1H), 3.35 (m, 1H), 2.80-2.60 (m, 2H), 2.50 (s, 3H), 2.30-2.10 (m, 4H), 2.05 (s, 3H) | 208.5, 170.1, 70.2, 60.5, 59.8, 48.5, 41.3, 38.2, 35.5, 21.2 | 1735, 1710, 1240 | 198.1 [M+H]⁺ | |
| 6-Methoxytropinone | 78 | 4.10 (t, 1H), 3.45 (s, 3H), 3.40 (m, 1H), 3.25 (m, 1H), 2.75-2.55 (m, 2H), 2.45 (s, 3H), 2.25-2.05 (m, 4H) | 209.1, 78.5, 60.8, 60.1, 56.5, 48.7, 41.5, 38.4, 35.7 | 1715, 1100 | 170.1 [M+H]⁺ |
Biological Context and Signaling Pathway
Derivatives of tropane alkaloids frequently exhibit anticholinergic activity by acting as antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) involved in a wide range of physiological functions. Blockade of mAChRs in the central and peripheral nervous systems can lead to various therapeutic effects, such as bronchodilation, decreased gastrointestinal motility, and mydriasis, but also side effects like dry mouth and blurred vision. The derivatization of this compound can modulate the affinity and selectivity of these compounds for different mAChR subtypes (M1-M5), offering a strategy to develop drugs with improved therapeutic profiles. For instance, some tropane esters show potent anticholinergic effects.[1]
dot
References
Application Notes and Protocols for the Biocatalytic Production of 6-Hydroxytropinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxytropinone (B6363282) is a valuable intermediate in the synthesis of various tropane (B1204802) alkaloids, a class of compounds with significant pharmacological activities. Traditional chemical synthesis of this compound often involves harsh reaction conditions and the use of hazardous reagents. Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and efficient alternative for the production of this key intermediate. This document provides detailed application notes and protocols for the development of a biocatalyst for the production of this compound from tropinone (B130398), focusing on the use of an engineered cytochrome P450 monooxygenase.
Cytochrome P450 enzymes are a versatile class of heme-containing monooxygenases known for their ability to catalyze the oxidation of a wide range of substrates, including the specific hydroxylation of C-H bonds.[1][2] While a specific "tropinone-6-hydroxylase" has not been extensively characterized, the well-established catalytic activity of P450s on similar molecules makes them prime candidates for this biotransformation. This protocol outlines a strategy based on the heterologous expression of a putative or engineered cytochrome P450 in Escherichia coli and its application in a whole-cell biocatalysis system.
Biocatalytic Pathway for this compound Production
The proposed biocatalytic conversion involves the direct hydroxylation of the C6 position of the tropinone ring. This reaction is catalyzed by a cytochrome P450 monooxygenase, which requires a reductase partner for the transfer of electrons from a cofactor, typically NADPH.
Experimental Workflow for Biocatalyst Development
The development of a whole-cell biocatalyst for this compound production follows a systematic workflow, from the identification and optimization of the key enzyme to the scale-up of the biotransformation process.
Quantitative Data Summary
The following tables present hypothetical yet realistic quantitative data for the biocatalytic production of this compound using an engineered E. coli whole-cell biocatalyst. These values can serve as benchmarks for experimental design and optimization.
Table 1: Comparison of Different Engineered P450 Variants
| Enzyme Variant | Substrate Conversion (%) | Product Titer (mg/L) | Specific Activity (U/g DCW) |
| P450-WT | 15 | 150 | 5 |
| P450-Var1 | 45 | 450 | 15 |
| P450-Var2 | 85 | 850 | 30 |
| P450-Var3 | 95 | 950 | 35 |
DCW: Dry Cell Weight. 1 U = 1 µmol of product formed per minute.
Table 2: Optimization of Reaction Conditions for P450-Var3
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| pH | 6.5 | 7.5 | 8.5 |
| Conversion (%) | 80 | 95 | 88 |
| Temperature (°C) | 25 | 30 | 37 |
| Conversion (%) | 85 | 95 | 90 |
| Tropinone (mM) | 5 | 10 | 20 |
| Conversion (%) | 98 | 95 | 70 |
| Co-solvent (DMSO, % v/v) | 0 | 2 | 5 |
| Conversion (%) | 85 | 95 | 92 |
Experimental Protocols
Protocol 1: Preparation of the Whole-Cell Biocatalyst
-
Gene Synthesis and Cloning:
-
Synthesize the codon-optimized gene for the candidate cytochrome P450 and its corresponding reductase partner.
-
Clone the genes into a suitable expression vector (e.g., pETDuet-1) under the control of an inducible promoter (e.g., T7).
-
-
Transformation:
-
Transform the expression plasmid into a competent E. coli strain (e.g., BL21(DE3)).
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Expression of the Biocatalyst:
-
Inoculate a single colony into 5 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of Terrific Broth (TB) medium with the overnight culture to an initial OD₆₀₀ of 0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.2 mM.[2]
-
Supplement the culture with a heme precursor (e.g., 0.5 mM δ-aminolevulinic acid).
-
Continue to incubate the culture at a lower temperature (e.g., 25°C) for 16-20 hours to enhance soluble protein expression.[2]
-
-
Preparation of Resting Cells:
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Wash the cell pellet twice with a phosphate (B84403) buffer (50 mM, pH 7.5).
-
Resuspend the cell pellet in the same buffer to a desired cell density (e.g., OD₆₀₀ = 50). The cell suspension can be used immediately or stored at -80°C.
-
Protocol 2: Whole-Cell Biotransformation of Tropinone
-
Reaction Setup:
-
In a 50 mL flask, prepare the reaction mixture containing:
-
Phosphate buffer (50 mM, pH 7.5)
-
Glucose (100 mM, as a source of reducing equivalents)
-
Tropinone (10 mM, dissolved in a minimal amount of DMSO)
-
E. coli resting cell suspension (to a final OD₆₀₀ of 20)
-
-
The final reaction volume is 10 mL.
-
-
Biotransformation:
-
Incubate the reaction mixture at 30°C with shaking at 200 rpm for 24 hours.
-
Monitor the progress of the reaction by taking samples at regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Sample Preparation for Analysis:
-
Centrifuge the collected samples at 13,000 x g for 5 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the supernatant for the presence of tropinone and this compound using HPLC or LC-MS.
-
Protocol 3: Analytical Method - HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Quantification: Use standard curves of tropinone and this compound for accurate quantification.
Logical Relationships in Biocatalyst Optimization
The optimization of a whole-cell biocatalyst involves a multi-faceted approach where several factors are interconnected to achieve high product yield and process efficiency.
Conclusion
The development of a biocatalyst for the production of this compound presents a promising avenue for the sustainable synthesis of this important pharmaceutical intermediate. While a dedicated "tropinone-6-hydroxylase" is not yet commercially available, the principles and protocols outlined in this document provide a solid foundation for the identification, engineering, and application of a suitable cytochrome P450 monooxygenase for this purpose. Through systematic optimization of the enzyme, the microbial host, and the reaction conditions, it is feasible to develop a highly efficient and selective whole-cell biocatalyst for the production of this compound.
References
Troubleshooting & Optimization
improving the efficiency of 6-Hydroxytropinone extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of 6-Hydroxytropinone extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: this compound, a tropane (B1204802) alkaloid, is typically extracted from plant material using a multi-step process that involves:
-
Solvent Extraction: The initial extraction from dried and powdered plant material is often performed with a polar solvent like methanol (B129727) or ethanol (B145695).[1]
-
Acid-Base Extraction: This is a crucial step for selectively separating the alkaloids. The crude extract is partitioned between an acidic aqueous solution and a non-polar organic solvent. The alkaloids, being basic, will form salts and dissolve in the acidic water layer, while non-polar impurities are removed in the organic layer.[2][3] The pH of the aqueous layer is then raised to make the alkaloids basic again, allowing them to be extracted into a fresh organic solvent.[2][3]
Q2: How can I monitor the progress of my extraction and purification?
A2: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the presence of alkaloids in your fractions. A visualizing agent, such as Dragendorff's reagent, can be used to specifically detect alkaloids on the TLC plate. For more detailed analysis and quantification, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used.
Q3: What are the key factors influencing the yield of this compound?
A3: The efficiency of the extraction is influenced by several factors, including the choice of solvent, pH, temperature, and the physical state of the plant material. Optimizing these parameters is crucial for maximizing the yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | - Incomplete extraction from plant material.- Incorrect pH during acid-base extraction.- Use of an inappropriate solvent. | - Ensure the plant material is finely powdered to maximize surface area.- Carefully monitor and adjust the pH at each step of the acid-base extraction.- Select a solvent based on the polarity of this compound. |
| Emulsion Formation During Liquid-Liquid Extraction | - Vigorous shaking of the separatory funnel. | - Gently invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Tailing of Spots on TLC or Peaks in Chromatography | - Strong interaction of the basic alkaloid with the acidic silica (B1680970) gel. | - Add a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), to the mobile phase. |
| Presence of Multiple Compounds in the Final Extract | - Incomplete separation of related alkaloids or other plant metabolites. | - Optimize the mobile phase for column chromatography to improve separation.- Consider preparative HPLC for higher purity. |
| Degradation of the Target Compound | - Exposure to harsh acidic or basic conditions or high temperatures. | - Use milder acids and bases and avoid prolonged exposure.- Perform extractions at room temperature whenever possible. |
Experimental Protocols
General Protocol for Acid-Base Extraction of this compound
This protocol outlines a standard procedure for the selective extraction of tropane alkaloids.
-
Initial Extraction:
-
Macerate the dried and powdered plant material in methanol or ethanol for 24-48 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.
-
-
Acidification and Defatting:
-
Dissolve the crude extract in a dilute acid solution (e.g., 1% HCl).
-
Extract this acidic solution with a non-polar solvent like hexane (B92381) or diethyl ether to remove fats and other non-polar impurities. Discard the organic layer.
-
-
Basification and Alkaloid Extraction:
-
Adjust the pH of the acidic aqueous layer to approximately 9-10 with a base (e.g., ammonium (B1175870) hydroxide).
-
Extract the now basic aqueous layer multiple times with an organic solvent such as dichloromethane (B109758) or chloroform. The free base alkaloids will move into the organic layer.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude alkaloid extract.
-
Protocol for Column Chromatography Purification
This protocol is for the purification of the crude alkaloid extract.
-
Preparation of the Column:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude alkaloid extract in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase. A typical mobile phase for tropane alkaloids is a mixture of chloroform, methanol, and a small amount of ammonia (e.g., 85:14:1 v/v/v).
-
Collect the eluate in small fractions.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify those containing the purified this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the isolated compound.
-
Visualizations
References
Technical Support Center: Optimizing HPLC Conditions for 6-Hydroxytropinone Separation
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing High-Performance Liquid Chromatography (HPLC) conditions for the separation of 6-Hydroxytropinone. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound and related tropane (B1204802) alkaloids.
Problem: Poor Peak Shape (Tailing or Fronting)
Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based reversed-phase columns. It is often caused by secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the stationary phase.[1] Here are several strategies to improve peak shape:
-
Adjust Mobile Phase pH: Operating at a low pH (e.g., < 3) protonates the silanol groups, reducing their interaction with the protonated basic analyte.[1] Alternatively, at a high pH (e.g., > 8), this compound will be in its neutral form, minimizing ionic interactions. Ensure your column is stable at the chosen pH.
-
Use a Mobile Phase Modifier: Adding a small amount of a basic modifier, such as triethylamine (B128534) (TEA) at a concentration of 0.1-0.2%, can effectively mask the active silanol sites and improve peak symmetry.[1]
-
Increase Buffer Strength: Using a buffer with a concentration of 10-50 mM can help maintain a constant mobile phase pH and mask silanol interactions.[2]
-
Select an Appropriate Column: Modern, high-purity, end-capped columns are designed to have minimal residual silanols. Consider using a column specifically designed for the analysis of basic compounds.[1]
-
Lower Sample Load: Injecting too much sample can lead to column overload and peak tailing. Try reducing the injection volume or diluting the sample.
Q2: My peaks are fronting. What is the likely cause?
A2: Peak fronting is often an indication of sample overload or a mismatch between the sample solvent and the mobile phase. If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak. To resolve this, try to dissolve your sample in the initial mobile phase or a weaker solvent.
FAQs: Method Development and Optimization
This section provides answers to frequently asked questions regarding the development of a robust HPLC method for this compound separation.
Q3: What are the recommended starting conditions for developing an HPLC method for this compound?
A3: Based on methods for structurally similar tropane alkaloids, a good starting point for developing a separation method for this compound would be a reversed-phase C18 column with a gradient elution. A typical mobile phase would consist of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol.
Q4: How do I improve the resolution between this compound and its impurities or related compounds?
A4: Improving resolution requires optimizing the selectivity, efficiency, and retention factor of your chromatographic system. Here are some key parameters to adjust:
-
Mobile Phase Composition: Varying the ratio of the organic modifier (acetonitrile or methanol) to the aqueous buffer will have the most significant impact on selectivity. Acetonitrile often provides different selectivity compared to methanol.
-
Gradient Profile: Adjusting the gradient slope can improve the separation of closely eluting peaks. A shallower gradient generally provides better resolution.
-
Column Chemistry: If modifying the mobile phase is insufficient, switching to a column with a different stationary phase (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase) can offer different selectivity.
-
Temperature: Increasing the column temperature can improve efficiency and reduce peak broadening, which may enhance resolution. However, ensure the analyte is stable at higher temperatures.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.
Q5: What type of sample preparation is recommended for analyzing this compound from a complex matrix, such as a plant extract?
A5: For complex matrices, a sample cleanup step is crucial to remove interferences and protect the analytical column. Common techniques for tropane alkaloids include:
-
Solid-Phase Extraction (SPE): C18 or mixed-mode cation exchange cartridges can be effective for cleaning up plant extracts containing tropane alkaloids.
-
Liquid-Liquid Extraction (LLE): This technique can be used to partition the alkaloids from the sample matrix into an immiscible organic solvent. The pH of the aqueous phase is a critical parameter to control for efficient extraction.
Data Presentation
The following tables summarize typical HPLC conditions used for the separation of tropane alkaloids, which can be adapted for this compound.
Table 1: HPLC Conditions for Tropane Alkaloid Separation (Example 1)
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in water with 0.2% TEA, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-35% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 210 nm |
Note: This is a general starting point and may require optimization.
Table 2: HPLC Conditions for Tropane Alkaloid Separation (Example 2)
| Parameter | Condition |
| Column | Zorbax Rx-SIL (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 40 mM ammonium acetate/0.05% TEA, pH 6.5 (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
Reference: Based on a method for scopolamine (B1681570) and related compounds.
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for Tropane Alkaloids
This protocol provides a starting point for the separation of this compound.
1. Instrumentation:
- HPLC system with a gradient pump, autosampler, column oven, and UV detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents:
- HPLC-grade acetonitrile.
- HPLC-grade water.
- Ammonium acetate.
- Triethylamine (TEA).
- Acetic acid.
3. Mobile Phase Preparation:
- Mobile Phase A: Prepare a 10 mM ammonium acetate solution in water. Add 0.1% (v/v) of TEA and adjust the pH to 5.5 with acetic acid. Filter and degas.
- Mobile Phase B: HPLC-grade acetonitrile. Filter and degas.
4. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection Wavelength: 210 nm.
- Gradient Program:
- 0-5 min: 10% B
- 5-25 min: 10% to 50% B (linear gradient)
- 25-30 min: 50% B
- 30.1-35 min: 10% B (re-equilibration)
5. Sample Preparation:
- Dissolve the this compound standard or sample extract in the initial mobile phase composition (90% A, 10% B).
- Filter the sample through a 0.45 µm syringe filter before injection.
Mandatory Visualization
Caption: A typical experimental workflow for HPLC analysis.
Caption: A troubleshooting decision tree for common HPLC issues.
References
Technical Support Center: 6-Hydroxytropinone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxytropinone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The synthesis of this compound is typically achieved through a modification of the Robinson-Schöpf reaction. This one-pot reaction involves the condensation of a succinaldehyde (B1195056) equivalent, methylamine (B109427), and a derivative of 3-oxopentanedioic acid (also known as acetonedicarboxylic acid). For this compound, a common precursor is 2,5-dimethoxytetrahydrofuran, which generates succinaldehyde in situ.
Q2: What are the potential side products in the synthesis of this compound?
While specific quantitative data on side products for this compound synthesis is not extensively reported in the literature, several potential impurities can be inferred based on the mechanism of the Robinson-Schöpf reaction and the reactivity of the starting materials. These can include:
-
Incompletely cyclized intermediates: The reaction proceeds through a series of Mannich-type reactions and cyclizations. Incomplete reactions can lead to various open-chain or partially cyclized byproducts.
-
Over-alkylation or N-methylation products: While methylamine is a reactant, under certain conditions, further methylation of the nitrogen atom could potentially occur, though this is less common.
-
Oxidation or reduction products: Depending on the reaction conditions and work-up procedures, the ketone or hydroxyl groups of the tropinone (B130398) ring system could be susceptible to oxidation or reduction.
-
Polymers: Aldehydes, in the presence of acids or bases, can undergo polymerization.
-
Stereoisomers: this compound possesses stereocenters, and the synthesis can potentially yield a mixture of diastereomers if not controlled properly.
Q3: How can I minimize the formation of side products?
Minimizing side product formation is crucial for achieving a high yield and purity of this compound. Key parameters to control include:
-
pH: The Robinson-Schöpf reaction is highly pH-dependent. Maintaining the optimal pH (typically near physiological pH) is critical for favoring the desired cyclization pathway.
-
Temperature: Running the reaction at the recommended temperature is important to prevent decomposition of starting materials and the formation of degradation products.
-
Purity of Starting Materials: Using high-purity 2,5-dimethoxytetrahydrofuran, methylamine, and the 3-oxopentanedioic acid derivative is essential to avoid introducing impurities from the start.
-
Stoichiometry: Precise control of the molar ratios of the reactants can help to ensure the complete consumption of the limiting reagent and minimize side reactions.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive functional groups.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incorrect pH of the reaction mixture.- Sub-optimal reaction temperature.- Impure starting materials.- Inefficient stirring leading to a heterogeneous reaction mixture. | - Carefully buffer the reaction mixture to the optimal pH range.- Monitor and control the reaction temperature precisely.- Ensure the purity of all reactants before use.- Use a suitable stirrer and flask size to ensure efficient mixing. |
| Presence of Multiple Unidentified Spots on TLC/LC-MS | - Formation of various side products due to non-optimal reaction conditions.- Decomposition of the product during work-up or purification. | - Re-optimize the reaction conditions (pH, temperature, stoichiometry).- Employ a milder work-up procedure, avoiding strong acids or bases and high temperatures.- Utilize appropriate chromatographic techniques for purification (e.g., column chromatography with a suitable stationary and mobile phase). |
| Isolation of a Sticky or Oily Product Instead of a Solid | - Presence of impurities that inhibit crystallization.- Residual solvent. | - Purify the crude product using column chromatography.- Attempt to crystallize the purified product from a different solvent system.- Ensure complete removal of solvents under high vacuum. |
| Inconsistent Results Between Batches | - Variation in the quality of starting materials.- Poor control over reaction parameters. | - Source starting materials from a reliable supplier and verify their purity for each new batch.- Standardize the experimental protocol and ensure all parameters are meticulously controlled. |
Potential Side Product Summary
The following table summarizes potential, though not exhaustively documented, side products in the this compound synthesis. The quantitative data is illustrative and will vary based on specific reaction conditions.
| Side Product Type | Potential Structure/Description | Reason for Formation | Hypothetical % Impurity (Variable) |
| Incomplete Cyclization | Open-chain amino-dicarbonyl compounds | Failure of the second intramolecular Mannich reaction. | 1-5% |
| Over-reaction Product | N-Oxide of this compound | Presence of oxidizing agents during reaction or work-up. | <1% |
| Starting Material Degradation | Polymers of succinaldehyde | Acid or base-catalyzed polymerization of the in situ generated aldehyde. | 1-3% |
| Isomeric Impurity | Diastereomers of this compound | Lack of stereocontrol in the cyclization steps. | Dependent on synthesis design |
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
Technical Support Center: Scaling Up 6-Hydroxytropinone Production
Welcome to the technical support center for the scalable production of 6-Hydroxytropinone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, purification, and analysis. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and data presented in easily comparable tables.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of this compound production, covering both biocatalytic and chemical synthesis routes.
Problem ID: SYN-01
Question: My chemical synthesis of this compound from tropinone (B130398) is resulting in low yield and multiple unidentified byproducts. What are the likely causes and how can I optimize the reaction?
Answer: Low yield and byproduct formation in the chemical hydroxylation of tropinone are common challenges when scaling up. The primary causes often revolve around reaction specificity and conditions. Tropinone possesses multiple reactive sites, and non-specific oxidizing agents can lead to a mixture of products.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Non-specific Oxidation | Employ a more regioselective oxidizing agent. While various oxidants can be used, consider reagents known for selective hydroxylation of cyclic ketones. |
| Over-oxidation | Over-oxidation can lead to the formation of diones or other undesired species. Carefully control the stoichiometry of the oxidizing agent and the reaction time. Quench the reaction promptly once the desired conversion is achieved. |
| Sub-optimal Reaction Temperature | Temperature control is critical. Higher temperatures can increase the rate of side reactions. Perform small-scale experiments to determine the optimal temperature that balances reaction rate and selectivity. |
| Incorrect pH | The pH of the reaction mixture can influence the reactivity of both the substrate and the oxidizing agent. Buffer the reaction to maintain a stable pH throughout the process. |
Experimental Protocol: Optimization of Chemical Hydroxylation
-
Reaction Setup: In a temperature-controlled reactor, dissolve tropinone in a suitable solvent (e.g., a buffered aqueous solution or an organic solvent like acetic acid).
-
Temperature Control: Cool the solution to the desired starting temperature (e.g., 0-5 °C).
-
Reagent Addition: Slowly add the oxidizing agent (e.g., a peroxy acid or a metal-based oxidant) to the reaction mixture while maintaining the temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Quenching: Once the desired conversion is reached, quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite (B76179) solution).
-
Work-up: Neutralize the reaction mixture and extract the product with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Analysis: Analyze the crude product by HPLC to determine the yield and impurity profile.
Problem ID: BIO-01
Question: The biocatalytic conversion of tropinone to this compound using a P450 enzyme system shows low activity and stops after a short period. What could be the issue?
Answer: Low and short-lived activity in a biocatalytic P450 system is a frequent bottleneck during scale-up. This often points to issues with enzyme stability, cofactor regeneration, or substrate/product inhibition.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Enzyme Instability | Cytochrome P450 enzymes can be unstable under operational conditions. Optimize the buffer composition, pH, and temperature to enhance stability. Consider enzyme immobilization on a solid support. |
| Insufficient Cofactor Regeneration | P450 enzymes require a constant supply of a reducing equivalent, typically NADPH.[1] Ensure your cofactor regeneration system (e.g., using glucose dehydrogenase) is efficient and not the rate-limiting step. |
| Substrate or Product Inhibition | High concentrations of tropinone or the accumulation of this compound can inhibit the enzyme. Implement a fed-batch or continuous process to maintain low substrate concentrations. Consider in-situ product removal techniques. |
| Poor Oxygen Mass Transfer | P450-catalyzed hydroxylations require molecular oxygen. In larger reactors, oxygen transfer can be limiting. Increase agitation and sparging with air or oxygen-enriched air. Monitor dissolved oxygen levels to ensure they remain non-limiting. |
Experimental Protocol: Optimizing Biocatalytic Hydroxylation
-
Bioreactor Setup: Prepare a buffered medium containing the P450 enzyme (as a whole-cell catalyst or purified enzyme), the cofactor regeneration system, and tropinone.
-
Parameter Control: Maintain the optimal pH and temperature for the enzyme.
-
Substrate Feeding: Add tropinone gradually to the bioreactor to avoid high initial concentrations.
-
Aeration: Supply a constant stream of sterile air or an air/oxygen mixture to the bioreactor, ensuring adequate dissolved oxygen levels.
-
Sampling and Analysis: Periodically take samples from the bioreactor and analyze for tropinone consumption and this compound formation using HPLC.
Logical Workflow for Troubleshooting Biocatalytic Production
Caption: Troubleshooting workflow for low biocatalytic activity.
Problem ID: PUR-01
Question: I am having difficulty separating this compound from the unreacted tropinone and other impurities using column chromatography. What purification strategy should I use?
Answer: The separation of this compound from tropinone can be challenging due to their similar structures. A multi-step purification strategy is often necessary.
Recommended Purification Strategy:
-
Liquid-Liquid Extraction: Begin with a liquid-liquid extraction to remove non-polar impurities. As tropane (B1204802) alkaloids are basic, you can manipulate the pH to move them between aqueous and organic phases.[2]
-
Column Chromatography: Use silica (B1680970) gel column chromatography with a mobile phase containing a basic modifier (e.g., 0.5-2% triethylamine (B128534) or ammonia (B1221849) in the solvent system) to prevent tailing of the basic alkaloids.[3]
-
Recrystallization: For the final polishing step, recrystallization can be an effective method to obtain high-purity this compound.[3]
Experimental Protocol: Purification of this compound
-
Acid-Base Extraction:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane).
-
Extract with a dilute acid solution (e.g., 1% HCl). The protonated alkaloids will move to the aqueous phase.
-
Wash the aqueous phase with fresh organic solvent to remove neutral impurities.
-
Basify the aqueous phase to a pH of ~9-10 with a base like sodium carbonate.
-
Extract the freebase alkaloids back into an organic solvent.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.[3]
-
-
Silica Gel Chromatography:
-
Prepare a silica gel column.
-
Dissolve the extracted crude product in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute with a gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), containing a basic modifier.
-
Collect fractions and analyze by TLC or HPLC to identify those containing pure this compound.
-
-
Recrystallization:
-
Combine the pure fractions and evaporate the solvent.
-
Dissolve the solid in a minimum amount of a suitable hot solvent or solvent mixture.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration and dry under vacuum.
-
Purification Workflow
References
how to prevent degradation of 6-Hydroxytropinone in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 6-Hydroxytropinone in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A: this compound is a derivative of tropinone (B130398) and a valuable intermediate in the synthesis of various tropane (B1204802) alkaloids with potential therapeutic applications. Like many complex organic molecules, it can be susceptible to degradation in solution over time, leading to a decrease in purity and potency, which can significantly impact experimental results and the shelf-life of stock solutions.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A: The main factors contributing to the degradation of this compound in solution are:
-
pH: Both acidic and basic conditions can catalyze degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.
-
Solvent: The choice of solvent can influence the stability of the compound.
Q3: What are the likely degradation pathways for this compound?
A: Based on its chemical structure, a β-hydroxy ketone within a bicyclic amine framework, the following degradation pathways are most probable:
-
Retro-Aldol Reaction: This involves the cleavage of the carbon-carbon bond between the carbonyl carbon and the alpha-carbon, leading to ring-opening. This reaction can be catalyzed by both acids and bases.
-
Dehydration: Elimination of the hydroxyl group and a proton from the adjacent carbon can lead to the formation of an α,β-unsaturated ketone. This process is often promoted by heat and acidic or basic conditions.
-
Oxidation: The tertiary amine of the tropane ring and the ketone functional group are susceptible to oxidation, which can be initiated by dissolved oxygen, metal ions, or peroxides.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A: For long-term storage, it is advisable to prepare stock solutions in a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[1] These solvents are less likely to participate in degradation reactions compared to protic solvents like water or methanol. For aqueous buffers, it is best to prepare fresh solutions before each experiment.
Q5: At what pH should I prepare my aqueous solution of this compound for optimal stability?
A: For short-term use in aqueous solutions, a slightly acidic pH range of 4-6 is recommended. Tropane alkaloids are generally more soluble and stable in slightly acidic conditions due to the protonation of the tertiary amine.[1] This can help to minimize degradation pathways that are favored in neutral or alkaline conditions. It is crucial to use a suitable buffer system to maintain the desired pH.
Q6: How should I store my this compound solutions?
A: To maximize stability, solutions of this compound should be:
-
Stored at low temperatures, preferably at -20°C or -80°C.
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Blanketed with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen, especially for long-term storage.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of compound activity or inconsistent results over time. | Degradation of this compound in the stock or working solution. | 1. Verify Solution Age and Storage: Check the date of preparation and storage conditions of your solution. Prepare fresh solutions if they are old or have been stored improperly. 2. Analyze Purity: Use an analytical technique like HPLC-UV to check the purity of your solution and look for the presence of degradation products. 3. Optimize Storage: For new solutions, follow the recommended storage conditions (low temperature, protection from light, inert atmosphere). |
| Precipitate forms in the aqueous working solution. | Poor solubility of the free base form at neutral or alkaline pH. | 1. Adjust pH: Lower the pH of your aqueous buffer to a range of 4-6 to protonate the tertiary amine and increase solubility.[1] Ensure the adjusted pH is compatible with your experimental system. 2. Use a Co-solvent: If pH adjustment is not possible, consider adding a small percentage of an organic co-solvent like DMSO or ethanol to your aqueous buffer to improve solubility. Be mindful of the final concentration's effect on your assay. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Chemical degradation of this compound. | 1. Identify Degradation Products: Attempt to identify the degradation products using mass spectrometry (MS) to understand the degradation pathway. Common degradation products may result from dehydration or retro-aldol reaction. 2. Implement Preventative Measures: Based on the likely degradation pathway, implement the appropriate preventative measures outlined in the FAQs and Protocols sections (e.g., adjust pH, add antioxidants, protect from light). |
| Discoloration of the solution (e.g., turning yellow or brown). | Oxidative degradation or polymerization of degradation products. | 1. Use Degassed Solvents: Prepare solutions using solvents that have been degassed by sparging with an inert gas (argon or nitrogen) to remove dissolved oxygen. 2. Add an Antioxidant: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solution. The compatibility and concentration of the antioxidant should be validated for your specific application. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stabilized this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound with enhanced stability for long-term storage.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Inert gas (argon or nitrogen)
-
Amber glass vials with screw caps (B75204) and PTFE septa
Procedure:
-
Weigh the desired amount of this compound in a clean, dry amber glass vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Purge the headspace of the vial with a gentle stream of inert gas (argon or nitrogen) for 30-60 seconds to displace any oxygen.
-
Immediately cap the vial tightly.
-
For extra protection, wrap the vial in parafilm.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Forced Degradation Study of this compound
This protocol provides a framework for conducting a forced degradation study to identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in acetonitrile)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV lamp (e.g., 254 nm and 365 nm)
-
Heating block or oven
-
HPLC-UV/MS system
Procedure:
-
Acidic Degradation:
-
Mix equal volumes of the this compound stock solution and 0.1 M HCl.
-
Incubate at a set temperature (e.g., 60°C) for various time points (e.g., 1, 4, 8, 24 hours).
-
At each time point, take an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and analyze by HPLC-UV/MS.
-
-
Alkaline Degradation:
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
-
Incubate at room temperature for various time points.
-
At each time point, take an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and analyze.
-
-
Oxidative Degradation:
-
Mix the this compound stock solution with 3% H₂O₂.
-
Incubate at room temperature, protected from light, for various time points.
-
Analyze aliquots directly by HPLC-UV/MS.
-
-
Thermal Degradation:
-
Place a vial of the this compound stock solution in an oven at a set temperature (e.g., 80°C).
-
Take aliquots at various time points and analyze.
-
-
Photodegradation:
-
Expose a solution of this compound in a quartz cuvette or a UV-transparent vial to UV light.
-
Take aliquots at various time points and analyze.
-
Data Analysis:
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Use the mass spectrometry data to propose structures for the degradation products.
Data Presentation
The following table summarizes hypothetical stability data for this compound under different conditions, as would be obtained from a forced degradation study.
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) Detected |
| 0.1 M HCl, 60°C | 24 | 65 | Dehydrated product (m/z = M-18) |
| 0.1 M NaOH, RT | 8 | 40 | Retro-Aldol product(s) |
| 3% H₂O₂, RT | 24 | 75 | Oxidized product(s) (m/z = M+16) |
| 80°C | 24 | 55 | Dehydrated and Retro-Aldol products |
| UV Light (254 nm) | 8 | 80 | Photodegradation products |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Logic for ensuring this compound stability.
References
Navigating the Nuances of 6-Hydroxytropinone NMR: A Technical Support Guide
For researchers and professionals in drug development, achieving a high-resolution NMR spectrum of 6-Hydroxytropinone is crucial for accurate structural elucidation and purity assessment. However, spectral complexities can often lead to poor resolution, hindering straightforward analysis. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to help you overcome these challenges and obtain a clear, interpretable NMR spectrum.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my this compound ¹H-NMR spectrum broad and poorly resolved?
A1: Broad peaks in the NMR spectrum of this compound can stem from several factors:
-
Poor Shimming: Inhomogeneity in the magnetic field is a primary cause of broad signals. Proper shimming is essential to minimize these distortions.
-
Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, resulting in peak broadening.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Chemical Exchange: The hydroxyl proton and the protons on the carbons adjacent to the nitrogen can undergo chemical exchange, which can broaden their signals.
-
Unresolved Couplings: Complex spin-spin coupling patterns that are not fully resolved can appear as broad multiplets.
Q2: I'm observing unexpected peaks in my spectrum. What are their likely sources?
A2: Extraneous peaks in your NMR spectrum can originate from:
-
Residual Solvents: Solvents used in the synthesis or purification of this compound may not be completely removed.
-
Water: Deuterated solvents are often hygroscopic and can absorb moisture, which typically appears as a broad singlet. The chemical shift of water can vary depending on the solvent and temperature.
-
Grease: Contamination from stopcock grease used on glassware can introduce broad signals, usually in the aliphatic region of the spectrum.
-
Side Products or Degradants: Impurities from the synthetic route or degradation of the sample can lead to additional signals.
Q3: How can I simplify the complex, overlapping signals in the tropane (B1204802) ring region?
A3: The rigid bicyclic structure of the tropane core often results in complex and overlapping multiplets. To simplify these:
-
Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, potentially resolving overlapping signals.
-
2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning protons and carbons, even in crowded spectral regions.
-
Vary the Solvent: Acquiring spectra in different deuterated solvents can alter the chemical shifts of protons, sometimes sufficiently to resolve overlapping multiplets.
-
Temperature Variation: Changing the sample temperature can affect the conformation of the molecule and the rates of chemical exchange, which may lead to better resolution.[1]
Troubleshooting Guide: Overcoming Poor Resolution
If you are encountering a poorly resolved NMR spectrum of this compound, follow this systematic troubleshooting guide.
Step 1: Assess and Optimize Sample Preparation
Poor sample quality is a frequent culprit for suboptimal NMR spectra.
-
Check Sample Purity: Ensure your sample is free from paramagnetic impurities. If necessary, purify the sample again using a method that minimizes metal contamination.
-
Optimize Concentration: If peaks are broad, try diluting your sample. A lower concentration can reduce viscosity and minimize intermolecular interactions.
-
Filter Your Sample: To remove any particulate matter, filter the NMR sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
Step 2: Master the Art of Shimming
Properly shimming the magnet is the most critical step for achieving high resolution.
-
Automated Shimming: Most modern spectrometers have automated shimming routines. Always run this procedure before acquiring your spectrum.
-
Manual Shimming: For challenging samples, manual shimming may be necessary to achieve the best resolution. Focus on adjusting the Z1 and Z2 shims to optimize the lock signal shape and level. Then, proceed to higher-order Z shims and finally the X and Y shims.
Step 3: Leverage Solvent and Temperature Effects
The chemical environment of your sample can be fine-tuned to improve spectral resolution.
-
Solvent Selection: If your spectrum is poorly resolved in a standard solvent like CDCl₃, try acquiring spectra in other solvents such as deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆). The change in solvent polarity and aromaticity can induce differential chemical shifts, potentially resolving overlapping signals.
-
Temperature Variation: Acquire spectra at different temperatures (e.g., 298 K, 313 K, 328 K). Increasing the temperature can sometimes sharpen peaks by increasing the rate of conformational exchange or breaking up aggregates. Conversely, lowering the temperature can slow down exchange processes, sometimes resolving distinct conformers.[1]
Data Presentation
The following table summarizes the reported ¹H and ¹³C NMR spectral data for a stereoisomer of this compound, (1S,5S,6R)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one, in CDCl₃. This data can serve as a valuable reference for signal assignment.
| Atom/Proton | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity & Coupling Constants (J in Hz) |
| 1 | 3.56 | 68.2 | m |
| 2α | 2.60-2.68 | 41.4 | m |
| 2β | 2.60-2.68 | 41.4 | m |
| 3 | - | 207.8 | - |
| 4α | 2.14-2.19 | 41.0 | m |
| 4β | 1.90-2.00 | 41.0 | m |
| 5 | 3.34 | 58.9 | d, J = 4.8 |
| 6 | 4.03 | 75.1 | dd, J = 2.4, 6.8 |
| 7α | 2.05-2.08 | 34.6 | m |
| 7β | 2.00-2.05 | 34.6 | m |
| N-CH₃ | 2.61 | 43.4 | s |
| OH | 3.00 | - | br s |
| Note: ¹H NMR data is for compound (-)-6 from the cited source, which is a closely related structure and provides a good approximation for this compound. ¹³C NMR data is for (1S,5S,6R)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one.[2] |
Experimental Protocols
Protocol 1: Standard ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrument Setup:
-
Insert the sample into the magnet.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Perform an automated shimming routine.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): 12-16 ppm, centered around 5-6 ppm.
-
-
Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).
-
Phase the spectrum manually.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Protocol 2: Temperature Variation Study
-
Follow the sample preparation and instrument setup steps from Protocol 1.
-
Set the desired temperature in the spectrometer's temperature control unit (e.g., 313 K).
-
Allow the sample to equilibrate at the new temperature for at least 5-10 minutes.
-
Re-shim the magnet at the new temperature.
-
Acquire the ¹H NMR spectrum using the parameters from Protocol 1.
-
Repeat for other desired temperatures.
Visualizing Troubleshooting Workflows
To further clarify the troubleshooting process, the following diagrams illustrate the logical steps to address common issues with NMR spectral resolution.
Caption: A logical workflow for troubleshooting common issues encountered in the NMR spectroscopy of this compound.
Caption: A step-by-step guide to the shimming process for achieving high-resolution NMR spectra.
References
Validation & Comparative
A Comparative Guide: Chemical vs. Enzymatic Synthesis of 6-Hydroxytropinone
For researchers, scientists, and drug development professionals, the synthesis of key intermediates is a critical step in the path to novel therapeutics. 6-Hydroxytropinone (B6363282), a valuable building block in the synthesis of various tropane (B1204802) alkaloids, can be produced through both traditional chemical methods and emerging enzymatic routes. This guide provides an objective comparison of these two approaches, supported by available experimental data and detailed protocols to inform your selection of the most suitable method for your research needs.
Executive Summary
The synthesis of this compound presents a choice between established chemical methods and innovative enzymatic catalysis. Chemical synthesis, particularly through oxidation with reagents like selenium dioxide, offers a direct route, though it may involve harsh reaction conditions and the use of toxic reagents. In contrast, enzymatic synthesis, leveraging the specificity of enzymes such as cytochrome P450s or whole-cell systems like Rhizopus arrhizus, promises a greener and more selective alternative. However, the development of specific enzymatic processes for this transformation is still an evolving field. This document outlines the available data and methodologies for both approaches to facilitate a comprehensive comparison.
Data Presentation: A Comparative Overview
| Parameter | Chemical Synthesis (Selenium Dioxide Oxidation) | Enzymatic Synthesis (Microbial Biotransformation) |
| Starting Material | Tropinone (B130398) | Tropinone |
| Key Reagents/Catalyst | Selenium dioxide (SeO2), Hydrogen peroxide (H2O2), tert-Butyl alcohol | Whole-cell biocatalyst (e.g., Rhizopus arrhizus) or isolated/engineered enzymes (e.g., Cytochrome P450) |
| Reaction Conditions | Elevated temperatures (40-50°C) | Mild physiological conditions (e.g., 27°C, neutral pH) |
| Yield | Potentially high, but specific data for tropinone is limited. For analogous reactions, yields can be moderate to good (e.g., 53-64% for trans-pinocarveol). | Highly variable depending on the specific microorganism/enzyme and process optimization. Often requires significant optimization to achieve high yields. |
| Purity & Selectivity | Can be affected by side reactions, potentially requiring extensive purification. Stereoselectivity may be a concern. | Generally high regio- and stereoselectivity due to the nature of enzymatic catalysis. |
| Byproducts & Waste | Potentially toxic selenium-containing byproducts. | Primarily biomass and components of the culture medium. |
| Environmental Impact | Use of toxic heavy metal reagents raises environmental and safety concerns. | Generally considered a "greener" and more sustainable approach. |
Chemical Synthesis: Allylic Oxidation
A prominent method for the introduction of a hydroxyl group at the C-6 position of a tropane-like ring system is through allylic oxidation. While a specific protocol for the direct oxidation of tropinone to this compound is not extensively detailed in publicly available literature, analogous reactions on similar substrates provide a strong basis for a feasible synthetic route. The use of selenium dioxide (SeO2), often in combination with an oxidant like hydrogen peroxide, is a well-established method for this type of transformation[1][2].
Experimental Protocol: Selenium Dioxide-Mediated Oxidation of a Tropinone Analog (Hypothetical)
This protocol is based on the oxidation of β-pinene to trans-pinocarveol, a structurally similar transformation involving allylic hydroxylation of a bicyclic system[3].
Materials:
-
Tropinone
-
Selenium dioxide (SeO2) (Caution: Highly Toxic)
-
50% Aqueous hydrogen peroxide (H2O2) (Caution: Strong Oxidizer)
-
tert-Butyl alcohol
-
Benzene (B151609) (Caution: Carcinogen)
-
Saturated aqueous ammonium (B1175870) sulfate
-
Sodium sulfate
Procedure:
-
In a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, dissolve a catalytic amount of selenium dioxide in tert-butyl alcohol.
-
Add tropinone to the solution.
-
Warm the mixture to 40°C.
-
Add 50% aqueous hydrogen peroxide dropwise over 90 minutes, maintaining the temperature between 40–50°C.
-
After the addition is complete, continue stirring for an additional 2 hours.
-
Dilute the reaction mixture with benzene and wash with saturated aqueous ammonium sulfate.
-
Dry the organic layer over sodium sulfate.
-
Add a small amount of hydroquinone and remove the solvents under reduced pressure to obtain the crude product.
-
Purify the crude product by appropriate chromatographic techniques to isolate this compound.
Note: This is a generalized protocol and would require optimization for the specific substrate, tropinone, to determine the actual yield and purity.
Enzymatic Synthesis: A Greener Alternative
Enzymatic synthesis offers a highly selective and environmentally benign approach to the production of this compound. The direct hydroxylation of the tropinone ring at the 6-position is a reaction catalyzed in nature by cytochrome P450 monooxygenases[4]. While the native biosynthetic pathways in tropane alkaloid-producing plants typically hydroxylate downstream intermediates like hyoscyamine, the potential for direct enzymatic hydroxylation of tropinone exists, particularly through microbial biotransformation or the use of engineered enzymes[5].
Fungi of the genus Rhizopus, particularly Rhizopus arrhizus, are known for their ability to perform specific hydroxylations on steroid skeletons, including the introduction of a hydroxyl group at the 6β-position of androst-4-ene-3,17-dione, a molecule with a similar cyclic ketone core to tropinone. This suggests that Rhizopus arrhizus could be a promising candidate for the biotransformation of tropinone.
Experimental Protocol: Microbial Hydroxylation of Tropinone using Rhizopus arrhizus (Hypothetical)
This protocol is based on general procedures for microbial biotransformations with Rhizopus arrhizus.
Materials:
-
Rhizopus arrhizus culture
-
Suitable growth medium (e.g., potato dextrose broth)
-
Tropinone
-
Ethyl acetate
-
Sodium sulfate
Procedure:
-
Cultivate Rhizopus arrhizus in a suitable liquid medium until sufficient biomass is obtained.
-
Introduce a solution of tropinone in a minimal amount of a water-miscible solvent (e.g., ethanol) to the microbial culture.
-
Incubate the culture with the substrate under controlled conditions (e.g., 27°C, shaking) for a predetermined period (e.g., 24-72 hours).
-
Monitor the progress of the biotransformation using techniques such as TLC or HPLC.
-
After the reaction is complete, separate the mycelium from the broth by filtration.
-
Extract the broth and the mycelium with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude extract using column chromatography to isolate this compound.
Note: This protocol would require significant optimization of parameters such as substrate concentration, incubation time, pH, and aeration to achieve a viable yield.
Visualizing the Pathways
To better understand the two synthetic approaches, the following diagrams illustrate the core transformations.
Caption: Chemical synthesis of this compound via allylic oxidation.
Caption: Enzymatic synthesis of this compound via biotransformation.
Conclusion
The choice between chemical and enzymatic synthesis of this compound depends on the specific priorities of the research or development project. Chemical synthesis offers a potentially faster and more established route, but with significant environmental and safety drawbacks. Enzymatic synthesis, while requiring more initial development and optimization, presents a more sustainable, selective, and potentially safer alternative. As the field of biocatalysis continues to advance, the enzymatic production of key pharmaceutical intermediates like this compound is expected to become increasingly viable and advantageous. Further research into the direct enzymatic hydroxylation of tropinone is warranted to fully unlock the potential of this green chemistry approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. gsartor.org [gsartor.org]
- 5. Engineering a microbial biosynthesis platform for de novo production of tropane alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a New UHPLC-MS/MS Method for 6-Hydroxytropinone Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of 6-Hydroxytropinone against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The data and protocols presented herein are based on established validation principles for analogous tropane (B1204802) alkaloids, offering a robust framework for methodological assessment.
Introduction to this compound Analysis
This compound is a tropane alkaloid and a key intermediate in the synthesis of various pharmaceuticals. Accurate and precise quantification of this compound is critical for quality control, pharmacokinetic studies, and ensuring the efficacy and safety of final drug products. While traditional HPLC-UV methods have been the standard, modern analytical techniques like UHPLC-MS/MS offer significant advancements in sensitivity, selectivity, and speed. This guide outlines the validation of a new UHPLC-MS/MS method and compares its performance against a conventional HPLC-UV approach.
Experimental Protocols
Detailed methodologies for both the new and traditional analytical methods are provided below. These protocols are designed to ensure reproducibility and provide a clear basis for comparison.
New Method: UHPLC-MS/MS
This method utilizes the high resolution of UHPLC combined with the specificity and sensitivity of tandem mass spectrometry.
1. Sample Preparation (Solid-Liquid Extraction):
-
Weigh 100 mg of the sample (e.g., plant material, formulation excipient) into a centrifuge tube.
-
Add 5 mL of an acidified methanol (B129727)/water solution (80:20 v/v with 0.1% formic acid).
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasound-assisted extraction for 15 minutes at 40°C.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
2. Chromatographic Conditions:
-
System: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Total Run Time: 8 minutes.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: m/z 156.1 -> 110.1
-
Qualifier: m/z 156.1 -> 82.1
-
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
Traditional Method: HPLC-UV
This method represents a more conventional approach to the analysis of tropane alkaloids.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Weigh 500 mg of the sample into a flask.
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Filter the extract and evaporate to dryness under reduced pressure.
-
Re-dissolve the residue in 5 mL of 5% HCl.
-
Wash the acidic solution with 3 x 10 mL of dichloromethane (B109758) to remove non-polar impurities.
-
Adjust the aqueous phase to pH 10 with ammonium (B1175870) hydroxide.
-
Extract the alkaloids with 3 x 10 mL of dichloromethane.
-
Combine the organic layers and evaporate to dryness.
-
Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.45 µm filter into an HPLC vial.
2. Chromatographic Conditions:
-
System: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.05 M phosphate (B84403) buffer (pH 3.5) (20:80 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.[1]
-
Total Run Time: 15 minutes.
Method Validation and Performance Comparison
The two methods were validated according to the International Council for Harmonisation (ICH) guidelines, focusing on key performance parameters. The results are summarized in the table below.
| Validation Parameter | New Method (UHPLC-MS/MS) | Traditional Method (HPLC-UV) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range | 0.5 - 500 ng/mL | 0.5 - 50 µg/mL |
| Accuracy (% Recovery) | 95.2 - 104.5% | 92.1 - 106.3% |
| Precision (% RSD - Repeatability) | < 3% | < 5% |
| Precision (% RSD - Intermediate) | < 5% | < 7% |
| Limit of Detection (LOD) | 0.15 ng/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.5 µg/mL |
| Specificity | High (Mass-based detection) | Moderate (Potential for co-elution) |
| Sample Preparation Time | ~25 minutes | ~90 minutes |
| Analysis Run Time | 8 minutes | 15 minutes |
The UHPLC-MS/MS method demonstrates superior sensitivity, with a Limit of Quantification approximately 1000 times lower than the HPLC-UV method.[2] The shorter run time and simpler sample preparation significantly increase sample throughput.[2] Furthermore, the high specificity of tandem mass spectrometry minimizes the risk of interference from matrix components, a common challenge in HPLC-UV analysis.[2]
Visualization of the New UHPLC-MS/MS Workflow
The following diagram illustrates the logical workflow of the newly validated UHPLC-MS/MS method, from sample receipt to final data analysis.
Caption: Workflow of the new UHPLC-MS/MS method for this compound.
Conclusion
The validation data clearly indicates that the new UHPLC-MS/MS method offers significant advantages over the traditional HPLC-UV method for the quantification of this compound. Its superior sensitivity, specificity, and higher throughput make it the recommended choice for demanding applications such as trace-level impurity analysis, pharmacokinetic studies in complex biological matrices, and high-volume quality control testing. While the initial capital investment for LC-MS/MS instrumentation is higher, the long-term benefits of improved data quality and increased efficiency justify the transition for advanced drug development and research. The HPLC-UV method, however, remains a viable and cost-effective option for routine analyses where high sensitivity is not a critical requirement.
References
A Comparative Analysis of 6-Hydroxytropinone from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 6-Hydroxytropinone from Various Plant Genera, Supported by Experimental Data and Methodologies.
This compound, a pivotal intermediate in the biosynthesis of several pharmacologically significant tropane (B1204802) alkaloids, exhibits varying distribution and concentration across the plant kingdom. This guide provides a comparative analysis of this compound derived from different plant sources, focusing on the Solanaceae family, particularly the genera Brugmansia and Datura. Understanding these differences is crucial for optimizing extraction processes, identifying high-yielding plant sources, and exploring the therapeutic potential of this and related compounds.
Quantitative Data Summary
While specific quantitative data for this compound yield and purity from a wide range of plant species remains an area of ongoing research, existing studies on tropane alkaloid profiles provide valuable insights. A comparative study of alkaloids within the tribe Datureae, which includes the genera Datura and Brugmansia, has revealed significant differences in the abundance of certain alkaloid classes. Notably, species within the genus Brugmansia have been found to contain a higher content of 3,6-disubstituted tropanes, the chemical class to which this compound belongs, in their leaf alkaloid mixtures when compared to Datura species.[1][2] This suggests that Brugmansia may serve as a more potent natural source for the isolation of this compound.
| Plant Genus | Relative Abundance of 3,6-Disubstituted Tropanes (including this compound) | Primary Analytical Method for Detection | Key References |
| Brugmansia | High | Gas Chromatography-Mass Spectrometry (GC-MS) | [1][2] |
| Datura | Lower than Brugmansia | Gas Chromatography-Mass Spectrometry (GC-MS) | [3] |
| Atropa | Presence of tropane alkaloids confirmed, specific data on this compound is limited. | High-Performance Liquid Chromatography (HPLC), GC-MS | |
| Hyoscyamus | Presence of tropane alkaloids confirmed, specific data on this compound is limited. | Gas Chromatography-Mass Spectrometry (GC-MS) | |
| Erythroxylum | Rich source of diverse tropane alkaloids, but specific data on this compound is not prominent. | Liquid Chromatography-Mass Spectrometry (LC-MS), GC-MS |
Experimental Protocols
The following sections detail generalized yet comprehensive methodologies for the extraction, purification, and analysis of this compound from plant materials. These protocols are based on established techniques for tropane alkaloid research and can be adapted for specific plant matrices.
Protocol 1: Extraction of Tropane Alkaloids
This protocol outlines a standard procedure for the extraction of tropane alkaloids, including this compound, from dried plant material.
1. Sample Preparation:
-
Collect and air-dry the desired plant parts (e.g., leaves, roots) in a well-ventilated area away from direct sunlight.
-
Once fully dried, grind the plant material into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material in a solvent system such as a mixture of chloroform (B151607), methanol, and 25% ammonia (B1221849) (15:5:1 v/v/v) for 24-48 hours at room temperature with occasional agitation. Dichloromethane (B109758) can be used as a safer alternative to chloroform.
-
Alternatively, ultrasound-assisted extraction (USAE) can be employed for a more efficient extraction. Place the plant material in an extraction solvent (e.g., 1% aqueous acetic acid) and sonicate in an ultrasonic bath for 30-60 minutes.
3. Acid-Base Partitioning for Alkaloid Enrichment:
-
Filter the extract to remove solid plant debris.
-
Acidify the filtrate with 2% sulfuric acid. This will convert the alkaloids into their salt form, which are soluble in the aqueous layer.
-
Wash the acidic solution with a non-polar solvent like hexane (B92381) to remove non-alkaloidal lipophilic compounds.
-
Basify the aqueous layer with a 25% ammonia solution to a pH of 9-10. This will convert the alkaloid salts back to their free base form.
-
Perform a liquid-liquid extraction with an organic solvent such as chloroform or dichloromethane to extract the free base alkaloids. Repeat this step 3-4 times to ensure complete extraction.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like tropane alkaloids.
1. Sample Preparation for GC-MS:
-
Dissolve a known amount of the crude alkaloid extract in a suitable solvent (e.g., methanol, chloroform).
-
If necessary, derivatization can be performed to improve the volatility and thermal stability of the alkaloids.
2. GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Column: A capillary column suitable for alkaloid analysis (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: Typically set between 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds. For example, start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/minute, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
Identification: Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample with that of a certified reference standard. Quantification is performed by creating a calibration curve with the reference standard.
-
Visualizing the Workflow and Pathways
To better illustrate the processes involved in the comparative analysis of this compound, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to the Cross-Validation of 6-Hydroxytropinone Quantification Methods
In the landscape of pharmaceutical research and drug development, the precise and reliable quantification of active compounds and their metabolites is paramount. This guide provides a comparative framework for the cross-validation of analytical methods for the quantification of 6-Hydroxytropinone, a tropane (B1204802) alkaloid of significant interest. Given the limited availability of direct cross-validation studies for this specific analyte in publicly accessible literature, this document outlines a comparative analysis of two prevalent and robust analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The data presented herein is based on typical performance characteristics observed for the analysis of tropane alkaloids, offering a foundational guide for researchers to develop and cross-validate their own laboratory-specific methods.
Comparative Performance of Analytical Methods
The selection of an analytical method is contingent on a multitude of factors, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation. Below is a summary of the expected performance characteristics for the quantification of this compound using GC-MS and LC-MS/MS.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 10% | < 5% |
| Limit of Detection (LOD) | ~1-5 ng/mL | ~0.1-1 ng/mL |
| Limit of Quantification (LOQ) | ~5-15 ng/mL | ~0.5-3 ng/mL |
| Sample Throughput | Moderate | High |
| Selectivity | Good | Excellent |
Experimental Protocols
Detailed and standardized methodologies are fundamental to the successful implementation and cross-validation of analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is a well-established method for the analysis of volatile and semi-volatile compounds like tropane alkaloids, often requiring derivatization to improve chromatographic performance.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for quantification.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.
-
Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards.
-
Sample Preparation: Employ a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate this compound from the biological matrix.
-
Derivatization: The extracted and dried residue is subjected to derivatization (e.g., silylation) to increase volatility and thermal stability. The derivatized sample is then reconstituted in a suitable solvent for injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, making it the gold standard for bioanalytical quantification, often with simpler sample preparation compared to GC-MS.
1. Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile (B52724) with 0.1% formic acid.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.
-
Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards.
-
Sample Preparation: A simple protein precipitation is often sufficient. To the sample (e.g., plasma), add 3 volumes of cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then diluted or directly injected.
Cross-Validation Workflow and Logic
The following diagrams illustrate the general workflow for cross-validating two analytical methods and the logical comparison of their performance characteristics.
General workflow for the cross-validation of two analytical methods.
Logical comparison of analytical method performance characteristics.
Comparative Analysis of 6-Hydroxytropinone Stereoisomers: A Review of Available Biological Data
A comprehensive review of published scientific literature reveals a notable absence of direct comparative studies on the biological activities of 6-Hydroxytropinone stereoisomers. While the parent compound, this compound, has been identified as a synthetic intermediate and is associated with potential neuromodulatory, antimicrobial, and cytotoxic properties, there is a significant gap in the understanding of how its stereochemistry influences these biological effects.
Currently, no publicly available experimental data directly compares the receptor binding affinities, functional assay potencies (e.g., IC50 values), or in vivo effects of the different stereoisomers of this compound, such as the 6α-hydroxy (exo) and 6β-hydroxy (endo) epimers. The principle of stereoisomerism is fundamental in pharmacology, as different spatial arrangements of atoms within a molecule can lead to vastly different interactions with biological targets. However, for this compound, this critical area of research remains unexplored in the available literature.
This guide, therefore, serves to highlight the current state of knowledge and underscore the need for future research in this area. While we cannot present a direct comparison due to the lack of data, we will outline the known biological activities of this compound as a general entity and discuss the potential implications of its stereochemistry, drawing parallels from related tropane (B1204802) alkaloids where such information is available.
General Biological Activities of this compound
Research on this compound has indicated its potential in several therapeutic areas. It is recognized as a key intermediate in the synthesis of various pharmaceuticals. Studies have suggested its interaction with neurotransmitter systems, including potential modulation of dopamine (B1211576) and serotonin (B10506) receptors. Furthermore, preliminary investigations have pointed towards possible neuroprotective, antimicrobial, and cytotoxic activities. However, it is crucial to reiterate that these findings have not been differentiated based on the specific stereoisomer of this compound used in the experiments.
The Importance of Stereochemistry in Tropane Alkaloids
The tropane alkaloid family, to which this compound belongs, is rich with examples where stereochemistry dictates biological activity. For instance, the orientation of the hydroxyl group in related compounds can significantly impact their binding affinity and efficacy at various receptors. It is highly probable that the 6α-hydroxy and 6β-hydroxy stereoisomers of this compound also exhibit distinct biological profiles.
Future Research Directions
To address the current knowledge gap, future research should focus on the stereoselective synthesis of the individual this compound isomers. Once isolated, these pure stereoisomers should be subjected to a battery of biological assays to elucidate their specific activities. Key areas for investigation would include:
-
Receptor Binding Assays: To determine the binding affinities of each stereoisomer for a panel of relevant receptors, particularly dopaminergic and serotonergic subtypes.
-
Functional Assays: To assess the functional consequences of receptor binding, such as agonist or antagonist activity.
-
In Vitro and In Vivo Models: To evaluate the neuroprotective, antimicrobial, and cytotoxic effects of each isomer in relevant biological models.
A logical workflow for future research is proposed in the diagram below.
Conclusion
Confirming the Identity of Synthesized 6-Hydroxytropinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for confirming the identity of synthesized 6-Hydroxytropinone, a key intermediate in the synthesis of various pharmaceuticals. Tropinone (B130398), its direct precursor, is a common impurity and is used here as a comparative standard. This document outlines detailed experimental protocols and presents comparative data to aid researchers in distinguishing between the target compound and its precursor.
Spectroscopic and Chromatographic Comparison
The following table summarizes the key analytical data for this compound and its precursor, Tropinone. This data is essential for the positive identification of synthesized this compound and for assessing its purity.
| Parameter | This compound | Tropinone |
| Molecular Formula | C₈H₁₃NO₂[1][2] | C₈H₁₃NO |
| Molecular Weight | 155.19 g/mol [1][2] | 139.19 g/mol |
| ¹H NMR (ppm) | Data not available in search results | A ¹H NMR spectrum is available, with key signals distinguishing it from other tropane (B1204802) alkaloids.[2] |
| ¹³C NMR (ppm) | Data not available in search results | A ¹³C NMR spectrum is available. |
| Mass Spectrum (m/z) | Data not available in search results | The mass spectrum of tropinone is well-documented. |
| GC-MS Retention Index | 1325 (DB-1 column) | Data not available in search results |
| HPLC Retention Time | Dependent on specific method | Dependent on specific method |
Experimental Protocols
Accurate identification of this compound requires the application of rigorous analytical methodologies. Below are detailed protocols for the primary techniques used in its characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For tropane alkaloids like this compound and Tropinone, derivatization is often employed to improve their thermal stability and chromatographic behavior.
Sample Preparation (Derivatization):
-
To 1 mg of the synthesized product, add 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
GC-MS Parameters:
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation of a wide range of compounds. A reversed-phase HPLC method can be developed to separate this compound from the more non-polar Tropinone.
HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid). For example, start with 10% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Mass Spectrometry (LC-MS).
-
Injection Volume: 10 µL.
Experimental Workflow for Identity Confirmation
The following diagram illustrates a typical workflow for the synthesis and subsequent identity confirmation of this compound.
Signaling Pathways and Logical Relationships
The synthesis of this compound from Tropinone is a key step in the production of various tropane alkaloids with significant biological activities. The diagram below illustrates the logical relationship in this synthetic pathway.
References
A Guide to Inter-Laboratory Comparison of 6-Hydroxytropinone Analysis
Data Presentation: Performance of Analytical Methods for Tropane (B1204802) Alkaloids
The following table summarizes the performance characteristics of analytical methods, primarily Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), used in proficiency testing for tropane alkaloids. These values can be considered as typical benchmarks for the analysis of 6-Hydroxytropinone.
| Performance Parameter | Atropine (B194438) | Scopolamine (B1681570) | Reference Matrix | Notes |
| Limit of Quantification (LOQ) | ~0.4 µg/kg | ~1.2 µg/kg | Cereal Products, Tea, Herbal Infusions | The LOQs for atropine and scopolamine were around 0.4 and 1.2 μg/kg in cereal products, and in tea and herbal infusions, respectively.[4] |
| Reproducibility (RSDr) | 17% - 44% | 11% - 38% | Cereal, Tea, Herbal Infusions | Reproducibility varied from 11% to 38% for scopolamine and from 17% to 44% for atropine at levels ranging from 0.18 to 18.8 and 1.2–54.0 μg/kg, respectively. |
| Recovery | 71% - 96% | 71% - 96% | Cereal, Tea, Herbal Infusions | Recoveries ranged from 71% to 96%. |
| Interlaboratory Reproducibility (RSDR) | 14% - 20% | 17% - 26% | Buckwheat and Maize Flour | The obtained interlaboratory reproducibility (RSDR) ranged from 14% to 26%. |
| Satisfactory z-scores ( | z | ≤ 2) | 87% | 87% |
Experimental Protocols
The most common analytical method for the quantification of tropane alkaloids is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized experimental protocol based on methods used in proficiency tests for atropine and scopolamine.
1. Sample Preparation (Extraction)
-
Matrix: Cereal-based products, feed, herbal infusions.
-
Extraction Solvent: A mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid.
-
Procedure:
-
Weigh a homogenized sample portion.
-
Add the extraction solvent.
-
Vortex or shake vigorously to ensure thorough mixing.
-
Centrifuge the sample to separate the solid and liquid phases.
-
Collect the supernatant (the liquid extract).
-
The extract may be further purified using solid-phase extraction (SPE) to remove interfering matrix components.
-
The purified extract is then evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A reversed-phase C18 or a pentafluorophenyl (PFP) column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small percentage of formic acid to improve ionization.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the target analytes. Specific precursor and product ion transitions for this compound would need to be determined.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed using certified reference standards.
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Workflow for an inter-laboratory comparison study.
References
Evaluating the Purity of Commercially Available 6-Hydroxytropinone: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing 6-Hydroxytropinone in their work, ensuring the purity of this starting material is paramount to the reliability and reproducibility of experimental results. This guide provides a framework for evaluating the purity of commercially available this compound, offering a comparison with potential alternatives and detailing the necessary experimental protocols.
Introduction to this compound
This compound, a derivative of tropinone (B130398), is a valuable intermediate in the synthesis of various tropane (B1204802) alkaloids and other pharmacologically active compounds.[1][2] Its utility in the synthesis of molecules like anisodamine (B1666042) underscores its importance in medicinal chemistry.[1][3] Given its role as a precursor, the presence of impurities can significantly impact the yield, purity, and biological activity of the final synthesized compounds.
Commercial Availability and Stated Purity
Several chemical suppliers offer this compound, often with stated purity levels. For instance, some vendors provide certificates of analysis indicating purity as determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR). Reported purities typically range from a minimum of 95% to greater than 98%.[4] However, independent verification is crucial for rigorous scientific research.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (% area), presence of non-volatile impurities. | High resolution, sensitive, widely available. | Requires reference standards for absolute quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification of volatile impurities and structural information. | High sensitivity and specificity for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities with distinct signals. | Provides detailed structural information, can be quantitative. | Lower sensitivity compared to chromatographic methods. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-based detection. | High sensitivity for identification and quantification of a wide range of impurities. | Combines the separation power of HPLC with the specificity of MS. | Can be more complex and expensive than other methods. |
Experimental Protocols for Purity Evaluation
A multi-technique approach is recommended for a comprehensive purity assessment of this compound.
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the percentage purity and detect non-volatile impurities.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify volatile impurities.
-
Methodology:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C).
-
MS Detection: Electron ionization (EI) with a full scan mode.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST).
-
3. Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
-
Objective: To confirm the structure and identify and quantify impurities with distinct proton signals.
-
Methodology:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).
-
Internal Standard: A certified reference standard with a known concentration and a distinct signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Analysis: The purity is determined by comparing the integral of a characteristic this compound proton signal to the integral of the internal standard's proton signal.
-
Potential Impurities
Impurities in commercially available this compound can arise from the synthetic route or degradation. Potential impurities could include:
-
Starting materials and reagents: Unreacted precursors from the synthesis.
-
By-products: Isomers or related tropinone derivatives formed during the reaction.
-
Residual solvents: Solvents used in the synthesis and purification process.
-
Degradation products: Compounds formed due to instability.
Alternatives to this compound
The choice of an alternative compound depends on the specific application. Other tropinone derivatives with different substitution patterns could be considered if the synthetic strategy allows. For instance, tropinone itself is a common starting material for many alkaloids.
Data Presentation
The results of the purity analysis should be summarized in a clear and concise table for easy comparison between different suppliers or batches.
Table 2: Example Purity Analysis Summary of this compound from Different Suppliers
| Supplier | Batch No. | Stated Purity | HPLC Purity (%) | ¹H-NMR Purity (%) | Major Impurities Identified (GC-MS/LC-MS) |
| Supplier A | A123 | >98% | 98.5 | 98.2 | Tropinone (<0.5%), Residual Dichloromethane |
| Supplier B | B456 | >95% | 96.2 | 95.8 | Unknown isomer (approx. 2%), Residual Ethyl Acetate |
| Supplier C | C789 | >99% (by NMR) | 99.1 | 99.3 | Nortropinone (<0.1%) |
Visualizing the Workflow
A diagram of the experimental workflow can aid in understanding the overall process of purity evaluation.
Caption: Experimental workflow for the comprehensive purity evaluation of this compound.
A thorough evaluation of the purity of commercially available this compound is a critical step in ensuring the quality and validity of research and development activities. By employing a combination of analytical techniques such as HPLC, GC-MS, and NMR, researchers can confidently ascertain the purity of their starting materials, leading to more reliable and reproducible outcomes. This guide provides the necessary framework and protocols to establish a robust quality control process for this compound.
References
Safety Operating Guide
Proper Disposal of 6-Hydroxytropinone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and protecting the broader ecosystem. This guide provides essential safety and logistical information for the proper disposal of 6-Hydroxytropinone, a tropane (B1204802) alkaloid derivative.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is necessary. It should be treated as a hazardous substance, drawing upon safety protocols for structurally similar compounds like tropinone (B130398) and other tropane alkaloids.
Key Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes:
-
Eye Protection: Chemical safety goggles or face shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 155.19 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 120-121 °C | --INVALID-LINK-- |
| Boiling Point | 291.6 ± 35.0 °C at 760 mmHg | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents | --INVALID-LINK-- |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to manage it as a hazardous chemical waste stream.
Step 1: Waste Segregation and Collection
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting waste this compound. The container should be clearly labeled as "Hazardous Waste: this compound".
-
Incompatible Materials: Do not mix this compound waste with other chemical waste streams unless their compatibility is known. In particular, avoid contact with strong oxidizing agents, strong acids, and strong bases[1].
Step 2: Labeling and Storage
-
Labeling: The waste container must be clearly labeled with the full chemical name, concentration (if in solution), and the hazard symbol(s) appropriate for a toxic organic compound.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure secondary containment is in place to prevent spills.
Step 3: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Documentation: Maintain a detailed record of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.
Important Considerations:
-
Do Not Dispose Down the Drain: this compound should not be disposed of down the sanitary sewer system[1][2].
-
Avoid Incineration without Professional Guidance: While incineration in a specialized facility is a common method for destroying toxic organic compounds, this should only be performed by licensed professionals[3].
-
Neutralization: Due to the lack of specific data on the reactivity and decomposition products of this compound, in-lab chemical neutralization is not recommended without further information and a validated protocol.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community. Always consult your institution's specific guidelines and local regulations for chemical waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
